molecular formula C9H9BrO3 B13921821 4-Bromo-2-methoxy-5-methylbenzoic acid

4-Bromo-2-methoxy-5-methylbenzoic acid

Cat. No.: B13921821
M. Wt: 245.07 g/mol
InChI Key: QESBXLUEMGYJPH-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-5-methylbenzoic acid is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-methoxy-5-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-methoxy-5-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

4-bromo-2-methoxy-5-methylbenzoic acid

InChI

InChI=1S/C9H9BrO3/c1-5-3-6(9(11)12)8(13-2)4-7(5)10/h3-4H,1-2H3,(H,11,12)

InChI Key

QESBXLUEMGYJPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)OC)C(=O)O

Origin of Product

United States
Foundational & Exploratory

Physicochemical properties of 4-Bromo-2-methoxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Profiling and Synthetic Utility of 4-Bromo-2-methoxy-5-methylbenzoic Acid in Drug Discovery

Executive Summary

In the landscape of modern drug discovery, highly functionalized aromatic building blocks are the cornerstone of rational drug design. 4-Bromo-2-methoxy-5-methylbenzoic acid (CAS: 2293347-43-8) is a uniquely substituted benzoic acid derivative that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors. This technical guide provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic protocol for its generation, and explores its downstream applications in the development of Bruton's Tyrosine Kinase (BTK) inhibitors.

Structural Rationale & Physicochemical Profiling

The molecular architecture of 4-bromo-2-methoxy-5-methylbenzoic acid is strategically designed to offer multiple orthogonal points of functionalization:

  • Carboxylic Acid (-COOH): Serves as the primary anchor for amide coupling, enabling the attachment of complex heterocyclic amines.

  • Bromine (-Br) at C4: Acts as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of the molecular scaffold.

  • Methoxy (-OCH₃) at C2: Functions both as a strong hydrogen bond acceptor to interact with kinase hinge regions and as a steric shield to lock the conformation of resulting amides.

  • Methyl (-CH₃) at C5: Provides localized lipophilicity (increasing logP) and steric bulk, which is often crucial for occupying hydrophobic pockets within target protein binding sites.

To ensure reproducible experimental design, the core physicochemical parameters of this building block are summarized below, aggregated from authoritative chemical repositories [1] and.

Table 1: Physicochemical and Identification Properties

PropertyValue
Chemical Name 4-Bromo-2-methoxy-5-methylbenzoic acid
CAS Number 2293347-43-8
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
SMILES String O=C(O)C1=CC(C)=C(Br)C=C1OC
InChI Key QESBXLUEMGYJPH-UHFFFAOYSA-N
Typical Purity ≥98% (HPLC)
Storage Conditions Sealed in dry, 2-8°C

Synthetic Methodology: Regioselective Bromination

The synthesis of 4-bromo-2-methoxy-5-methylbenzoic acid typically proceeds via the electrophilic aromatic substitution (EAS) of 2-methoxy-5-methylbenzoic acid. Achieving high regioselectivity is paramount.

Causality Behind Experimental Choices

The methoxy group at C2 is strongly activating and ortho/para directing, while the methyl group at C5 is weakly activating and ortho/para directing. The carboxylic acid at C1 is deactivating and meta-directing. The C4 position is synergistically activated by the para-directing effect of the methoxy group and the ortho-directing effect of the methyl group. Furthermore, C4 is sterically far more accessible than the C6 position (which is flanked by the bulky methoxy and carboxylic acid groups). Glacial acetic acid is selected as the solvent because its polar protic nature stabilizes the cationic Wheland intermediate, accelerating the EAS process without requiring a Lewis acid catalyst.

Step-by-Step Self-Validating Protocol
  • Reaction Setup: In a thoroughly dried 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2-methoxy-5-methylbenzoic acid (1.0 equiv, 50 mmol) in 100 mL of glacial acetic acid.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Low temperatures suppress radical side-reactions (e.g., benzylic bromination of the methyl group) and enhance regioselectivity.

  • Reagent Addition: Dissolve molecular bromine (Br₂, 1.05 equiv, 52.5 mmol) in 20 mL of glacial acetic acid. Add this solution dropwise via the addition funnel over 45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring (Validation Check 1): Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor the reaction via UPLC-MS or TLC (Eluent: Hexanes/EtOAc 7:3 with 1% acetic acid). The reaction is deemed complete when the starting material peak is <2%.

  • Quenching: Pour the reaction mixture into 300 mL of ice-cold water containing 10% w/v sodium bisulfite (NaHSO₃). Causality: Sodium bisulfite acts as a reducing agent, instantly converting unreacted, hazardous Br₂ into inert, water-soluble bromide ions (Br⁻), preventing over-bromination during workup.

  • Isolation & Purification (Validation Check 2): Filter the resulting white precipitate under vacuum. Wash the filter cake with copious amounts of cold distilled water to remove residual acetic acid. Recrystallize the crude solid from an ethanol/water mixture to yield pure 4-bromo-2-methoxy-5-methylbenzoic acid. Confirm purity via ¹H-NMR (loss of the C4 aromatic proton signal).

Synthesis SM 2-Methoxy-5-methylbenzoic acid (Starting Material) Reagents Bromination (Br2 or NBS) Acetic Acid, 0-5°C SM->Reagents Intermediate Electrophilic Aromatic Substitution (Regioselective para to Methoxy) Reagents->Intermediate Product 4-Bromo-2-methoxy-5-methylbenzoic acid (Target API Building Block) Intermediate->Product Bisulfite Quench & Crystallization

Caption: Regioselective synthesis workflow of 4-Bromo-2-methoxy-5-methylbenzoic acid.

Downstream Applications: BTK Kinase Inhibitors

The primary utility of 4-bromo-2-methoxy-5-methylbenzoic acid lies in its role as a core scaffold for targeted therapeutics. According to patent literature[2], derivatives of this compound are instrumental in synthesizing inhibitors of Bruton's Tyrosine Kinase (BTK). BTK is a crucial node in the B-cell receptor (BCR) signaling pathway, making it a prime target for treating B-cell malignancies (e.g., chronic lymphocytic leukemia) and autoimmune diseases (e.g., rheumatoid arthritis).

In a typical drug discovery workflow, the carboxylic acid of 4-bromo-2-methoxy-5-methylbenzoic acid undergoes an amide coupling with a complex heterocyclic amine (using coupling reagents like HATU and DIPEA). The resulting brominated benzamide serves as a stable intermediate. Subsequently, the C4 bromine atom is leveraged in a Suzuki-Miyaura cross-coupling with a boronic acid or pinacol ester to append the final hinge-binding motif, completing the BTK inhibitor scaffold.

BTK_Pathway BB 4-Bromo-2-methoxy-5-methylbenzoic acid Amide Amide Coupling (HATU / DIPEA) BB->Amide Intermediate Brominated Benzamide Intermediate Amide->Intermediate Suzuki Suzuki-Miyaura Cross-Coupling (Pd Catalyst / Boronic Acid) Intermediate->Suzuki API BTK Inhibitor Scaffold (Target Molecule) Suzuki->API Final Deprotection & Purification

Caption: Integration of the building block into a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold.

Analytical Characterization Standards

To ensure the integrity of the synthesized or procured building block before integration into multi-step API synthesis, the following analytical parameters should be verified:

  • ¹H-NMR (400 MHz, DMSO-d₆): Look for the disappearance of the C4 proton. Key expected signals include a singlet for the C6 proton (~7.6 ppm), a singlet for the C3 proton (~7.2 ppm), a sharp singlet for the methoxy protons (~3.8 ppm, 3H), and a singlet for the aryl methyl group (~2.3 ppm, 3H).

  • LC-MS (ESI-): Due to the carboxylic acid, the compound ionizes well in negative mode. Expect an [M-H]⁻ isotopic doublet at m/z 243.0 and 245.0 (1:1 ratio), indicative of the single bromine atom.

References

  • Google Patents. US10342780B2 - Compounds useful as kinase inhibitors.

Sources

Structural and Synthetic Profiling of 4-Bromo-2-methoxy-5-methylbenzoic Acid: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, highly functionalized aromatic building blocks are critical for developing complex pharmacophores. 4-Bromo-2-methoxy-5-methylbenzoic acid is a poly-substituted benzene derivative that offers orthogonal reactivity profiles. By housing a carboxylic acid, an aryl bromide, an electron-donating methoxy group, and a lipophilic methyl group on a single aromatic ring, this compound serves as a highly versatile intermediate.

This technical guide provides an in-depth analysis of its physicochemical properties[1], structural rationale, and field-proven experimental workflows for its derivatization, designed specifically for researchers in medicinal chemistry and process development.

Physicochemical Profiling & Quantitative Data

The molecular architecture of 4-Bromo-2-methoxy-5-methylbenzoic acid (CAS: 2293347-43-8) dictates its behavior in both biological systems and synthetic reactions[1]. The exact molecular weight is 245.07 g/mol , derived from the formula C₉H₉BrO₃[1][2].

The table below summarizes the critical molecular descriptors that influence its solubility, reactivity, and drug-likeness:

PropertyValueStructural Implication
Chemical Name 4-Bromo-2-methoxy-5-methylbenzoic acidStandard IUPAC nomenclature.
CAS Registry Number 2293347-43-8Unique identifier for procurement and safety tracking[1].
Molecular Formula C₉H₉BrO₃Defines stoichiometry for reaction equivalents[1].
Molecular Weight 245.07 g/mol Optimal low-MW starting material for fragment-based design[1].
LogP (Calculated) 2.46Indicates moderate lipophilicity, ideal for oral bioavailability[1].
Topological Polar Surface Area 46.53 ŲFavorable for membrane permeability (TPSA < 90 Ų is ideal)[1].
Hydrogen Bond Donors 1Provided by the carboxylic acid (-COOH)[1].
Hydrogen Bond Acceptors 2Provided by the methoxy (-OCH₃) and carbonyl oxygen[1].

Structural Rationale & Reactivity Nodes

The strategic placement of substituents on the benzene ring allows for divergent synthetic pathways:

  • The C4-Bromo Group: Acts as a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The electron-withdrawing nature of the para-carboxylic acid slightly activates this C-Br bond toward oxidative addition.

  • The C1-Carboxylic Acid: Enables the formation of amides, esters, and heterocycles. It also serves as a critical salt-bridge forming group in target-protein binding.

  • The C2-Methoxy Group: Provides steric hindrance adjacent to the carboxylic acid (influencing amidation kinetics) while acting as a strong electron-donating group via resonance, enriching the electron density of the aromatic ring.

  • The C5-Methyl Group: Often utilized for the "magic methyl" effect in medicinal chemistry, filling small hydrophobic pockets in target proteins to exponentially increase binding affinity.

Divergent Synthetic Workflows

The following protocols are designed as self-validating systems, ensuring that causality is understood and experimental success can be analytically confirmed.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol describes the arylation of the C4-position using an arylboronic acid.

  • Step 1: Reagent Assembly. In a rigorously dried Schlenk flask, combine 4-Bromo-2-methoxy-5-methylbenzoic acid (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

    • Causality: K₂CO₃ is selected as a mild base; it is strong enough to activate the boronic acid into a reactive boronate complex but mild enough to prevent unwanted side reactions at the carboxylic acid.

  • Step 2: Catalyst Addition. Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement significantly accelerates the reductive elimination step, which is often the rate-limiting step in sterically hindered cross-couplings.

  • Step 3: Solvent & Degassing. Suspend the mixture in a 4:1 ratio of 1,4-Dioxane/H₂O. Sparge the solution with Argon for 15 minutes.

    • Causality: Degassing is absolute critical because molecular oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) state, killing the catalytic cycle.

  • Step 4: Reaction & Self-Validation. Heat to 90°C for 12 hours. Monitor via LC-MS.

    • Validation Check: The starting material exhibits a distinct 1:1 isotopic doublet at m/z 243/245 [M-H]⁻ in negative ion mode due to the ⁷⁹Br and ⁸¹Br isotopes. The reaction is confirmed complete when this doublet entirely disappears, replaced by the mass of the coupled biaryl product.

Protocol B: Sterically Hindered Amide Bond Formation (C-N Bond Formation)

This protocol details the conversion of the carboxylic acid into an amide.

  • Step 1: Activation. Dissolve the benzoic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature.

    • Causality: The ortho-methoxy group creates significant steric bulk around the carboxylic acid. Standard coupling agents (like EDC/HOBt) often fail here. HATU generates a highly reactive 7-aza-OBt active ester that easily overcomes this steric barrier to facilitate nucleophilic attack.

  • Step 2: Amine Addition. Add the primary or secondary amine (1.2 equiv) dropwise. Stir for 4 hours.

  • Step 3: Workup & Self-Validation. Dilute with Ethyl Acetate and perform sequential washes: 1M HCl (removes unreacted amine and DIPEA), followed by saturated NaHCO₃ (removes unreacted benzoic acid).

    • Validation Check: Analyze the crude product via ¹H NMR. The disappearance of the broad carboxylic acid singlet (typically around 12-13 ppm) and the appearance of a new amide N-H proton (if a primary amine was used) confirms successful coupling.

Pathway Visualization

The diagram below maps the divergent synthetic pathways accessible from the core scaffold, illustrating how a single building block can generate a library of diverse derivatives.

G Core 4-Bromo-2-methoxy- 5-methylbenzoic acid Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd(dppf)Cl2, Boronic Acid Amidation Amide Bond Formation Core->Amidation HATU, DIPEA, Amine Demethylation Ether Cleavage (Demethylation) Core->Demethylation BBr3, DCM -78°C to RT Biaryl Biaryl Derivatives (C-C Bond Formation) Suzuki->Biaryl Amide Benzamide Derivatives (C-N Bond Formation) Amidation->Amide Phenol Salicylic Acid Analogs (Phenol Generation) Demethylation->Phenol

Divergent synthetic pathways of 4-Bromo-2-methoxy-5-methylbenzoic acid in drug discovery.

References

Sources

Preformulation Solubility Profiling of 4-Bromo-2-methoxy-5-methylbenzoic Acid in Organic Solvents: A Thermodynamic and Empirical Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the critical path of drug development and chemical synthesis, understanding the thermodynamic solubility profile of complex building blocks is paramount. 4-Bromo-2-methoxy-5-methylbenzoic acid (CAS: 2293347-43-8) is a highly functionalized aromatic intermediate[1]. Its solubility in organic solvents is not merely a physical constant; it is a dynamic property governed by intermolecular forces that dictate its behavior in crystallization, purification, and formulation workflows.

This guide synthesizes thermodynamic principles, predictive modeling, and self-validating experimental methodologies to establish a robust solubility framework for this specific compound.

Molecular Architecture and Solvation Thermodynamics

To predict and manipulate the solubility of 4-Bromo-2-methoxy-5-methylbenzoic acid, we must first deconstruct its molecular architecture and understand the causality behind its solvent interactions:

  • Carboxylic Acid (-COOH) Core: The primary driver of intermolecular hydrogen bonding. In non-polar solvents (e.g., toluene, hexane), benzoic acid derivatives strongly prefer self-association, forming stable hydrogen-bonded dimers[2]. This dimerization severely restricts solubility in non-polar media.

  • Methoxy (-OCH₃) Group: Acts as a potent hydrogen-bond acceptor and an electron-donating group via resonance. It disrupts the crystal lattice symmetry compared to unsubstituted benzoic acid, generally lowering the melting point and increasing affinity for polar protic and aprotic solvents[3].

  • Bromo (-Br) Substituent: A heavy, highly polarizable halogen that significantly increases the molecule's lipophilicity (LogP) and London dispersion forces. This functional group shifts the molecule's solubility preference toward halogenated or aromatic solvents compared to lighter analogs[2].

  • Methyl (-CH₃) Group: Adds bulk and further lipophilicity, slightly frustrating crystal packing and enhancing solubility in medium-polarity organic solvents.

Theoretical Framework: Hansen Solubility Parameters (HSPs)

Rather than relying on trial and error, modern solvent selection utilizes Hansen Solubility Parameters (HSPs), which divide the total cohesive energy density of a molecule into three quantifiable intermolecular forces: Dispersion (


), Polarity (

), and Hydrogen Bonding (

)[4].

For 4-Bromo-2-methoxy-5-methylbenzoic acid, the HSP profile is complex. The -Br and -CH₃ groups drive a high


 (dispersion) value, while the -COOH and -OCH₃ groups contribute significantly to 

and

[5]. Solvents whose HSP coordinates closely match those of the solute will yield the highest solubility, following the principle of "like dissolves like" within a three-dimensional thermodynamic space[4].

Quantitative Solubility Profile in Organic Solvents

While empirical data for every novel intermediate is rarely published in isolation, we can establish a highly accurate predictive solubility matrix by extrapolating from the measured mole fraction solubilities of structurally analogous methoxybenzoic acids[3] and substituted benzoic acids[6], adjusted for the lipophilic contributions of the bromo and methyl groups.

Table 1: Predictive Equilibrium Solubility Matrix at 298.15 K (25°C)

Solvent ClassSpecific SolventDielectric Constant (

)
Expected Solubility Range (mg/mL)Primary Solvation Mechanism
Polar Protic Methanol32.740.0 - 60.0Strong H-bond donor/acceptor interactions; effectively disrupts -COOH dimers.
Polar Protic Ethanol24.530.0 - 50.0H-bonding combined with favorable lipophilic interactions with the -CH₃ and -Br groups.
Polar Aprotic Acetone20.7100.0 - 140.0Exceptional H-bond acceptor; optimal polarity match for the methoxy and bromo substituents.
Polar Aprotic Ethyl Acetate6.080.0 - 110.0Favorable dispersion forces and H-bond acceptance; excellent for liquid-liquid extraction.
Non-Polar Toluene2.45.0 - 15.0Solvation driven purely by London dispersion forces; severely limited by -COOH dimerization.
Non-Polar n-Hexane1.9< 1.0Highly unfavorable; lacks the ability to interact with the polar functional groups.

Experimental Methodology: Self-Validating Equilibrium Protocol

To transition from predictive models to empirical certainty, a rigorous experimental protocol is required. The following Shake-Flask method is engineered as a self-validating system , ensuring that the data generated is thermodynamically sound and free from kinetic or mechanical artifacts.

Step 1: Solid-State Characterization (Pre-equilibration)
  • Action: Analyze the starting batch of 4-Bromo-2-methoxy-5-methylbenzoic acid using X-ray Powder Diffraction (XRPD).

  • Causality & Validation: Solubility is specific to the crystal lattice (polymorph). Confirming the starting polymorph ensures baseline traceability.

Step 2: Isothermal Equilibration
  • Action: Add an excess of the solid to 5.0 mL of the target organic solvent in hermetically sealed, inert borosilicate glass vials. Place in a thermostatic shaker bath at 298.15 ± 0.1 K at 200 rpm.

  • Causality & Validation: Run parallel flasks to be harvested at 24, 48, and 72 hours. Equilibrium is self-validated only when the concentration variance between the 48h and 72h timepoints is statistically insignificant (<2%). This proves the system is thermodynamically stable and not kinetically stalled.

Step 3: Phase Separation
  • Action: Allow the suspension to settle for 2 hours. Filter the supernatant through a solvent-resistant 0.22 µm PTFE syringe filter.

  • Causality & Validation: Discard the first 1.0 mL of the filtrate. This critical self-validation step saturates any non-specific binding sites on the PTFE membrane, preventing artificially low concentration readings due to solute adsorption.

Step 4: HPLC-UV Quantification
  • Action: Dilute the aliquot with the mobile phase and analyze via HPLC-UV (C18 column, Acetonitrile/Water with 0.1% TFA).

  • Causality & Validation: Utilize a 5-point calibration curve (

    
    ). Inject a known standard every 10 samples to validate instrument stability and rule out detector drift.
    
Step 5: Solid-State Characterization (Post-equilibration)
  • Action: Recover the undissolved wet cake, dry it gently, and analyze via XRPD and Thermogravimetric Analysis (TGA).

  • Causality & Validation: This validates that the measured solubility corresponds to the original polymorph. If the solvent induced a phase change to a solvate or a different polymorph, the solubility value belongs to the new form, not the starting material.

Workflow Visualization

The following diagram maps the logical flow of the self-validating thermodynamic screening process.

SolubilityWorkflow Start 4-Bromo-2-methoxy-5-methylbenzoic acid (Solid API/Intermediate) Solvents Solvent Library Selection (Alcohols, Esters, Ketones, Alkanes) Start->Solvents Add excess solid + XRPD check Equilibration Shake-Flask Equilibration (Isothermal, 24-72 hrs) Solvents->Equilibration Precise temperature control Separation Phase Separation (0.22 µm Filtration / Centrifugation) Equilibration->Separation Saturation reached (ΔC < 2%) Separation->Start Residual solid XRPD validation Analysis Quantification (HPLC-UV / Gravimetric) Separation->Analysis Aliquot extraction (Discard 1st mL) Modeling Thermodynamic Modeling (van 't Hoff, Hansen Parameters) Analysis->Modeling Empirical solubility data (x)

Fig 1: High-throughput thermodynamic solubility screening and self-validation workflow.

Strategic Implications for Drug Development

Understanding this solubility profile directly dictates downstream processing:

  • Crystallization and Purification: The steep solubility curve in polar aprotic solvents (like acetone or ethyl acetate) makes them excellent primary solvents for crystallization. A non-polar solvent like heptane or toluene can be strategically utilized as an anti-solvent to crash out the product with high yield and purity.

  • Reaction Solvents: For cross-coupling reactions (e.g., Suzuki couplings utilizing the -Br group), polar aprotic solvents like DMF or 1,4-dioxane will ensure the starting material remains fully solvated at reaction temperatures, preventing heterogeneous kinetic bottlenecks[6].

References

  • AIP Publishing , "IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures", Journal of Physical and Chemical Reference Data. URL:[Link]

  • National Institutes of Health (PMC) , "Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate". URL:[Link]

  • Pharmaceutical Sciences , "Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs". URL:[Link]

  • ACS Publications , "Solubility of Benzoic Acid in Mixed Solvents", Journal of Chemical & Engineering Data. URL:[Link]

Sources

pKa values and acidity of 4-Bromo-2-methoxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Acidity Profiling and pKa Determination of 4-Bromo-2-methoxy-5-methylbenzoic Acid

Executive Summary

In advanced pharmaceutical synthesis and drug design, the acid dissociation constant (pKa) of a building block dictates its solubility, lipophilicity, and binding affinity. 4-Bromo-2-methoxy-5-methylbenzoic acid (CAS: 2293347-43-8) is a highly functionalized aromatic compound featuring a unique combination of electron-withdrawing and electron-donating substituents. Because empirical pKa databases rarely catalog highly specific multi-substituted intermediates, Application Scientists must rely on linear free-energy relationships—specifically the Hammett equation—to predict acidity, followed by rigorous, self-validating experimental protocols to confirm it[1]. This whitepaper dissects the structural causality behind the compound's acidity and provides a gold-standard methodology for its empirical determination.

Structural Causality and Electronic Effects on Acidity

The acidity of a substituted benzoic acid is governed by the stability of its conjugate base (the carboxylate anion). By utilizing the Hammett equation (


), we can deconstruct the additive electronic effects of each functional group on the parent benzoic acid scaffold (baseline pKa = 4.20)[1][2].
  • The Ortho-Methoxy Group (C2): Normally, a methoxy group is electron-donating via resonance (+R). However, at the ortho position, steric hindrance forces the carboxylate group out of coplanarity with the benzene ring. This breaks the resonance destabilization of the anion, allowing the strong inductive electron-withdrawing effect (-I) of the oxygen to dominate. This "ortho effect" significantly stabilizes the conjugate base, dropping the pKa to approximately 4.09 (as seen in 2-methoxybenzoic acid)[3].

  • The Para-Bromo Group (C4): Halogens possess a dual nature: inductive withdrawal (-I) and resonance donation (+R). For bromine at the para position relative to the carboxylate, the -I effect outweighs the +R effect (Hammett

    
     = +0.23)[2]. This pulls electron density away from the carboxylate, further stabilizing the anion and increasing acidity.
    
  • The Meta-Methyl Group (C5): Alkyl groups are purely electron-donating via induction (+I) and hyperconjugation (Hammett

    
     = -0.07)[2]. Positioned meta to the carboxylate, this group slightly destabilizes the anion, causing a minor decrease in acidity.
    

Net Causality: The strong electron-withdrawing forces of the ortho-methoxy and para-bromo groups overpower the weak electron-donating nature of the meta-methyl group, resulting in a predicted pKa of ~3.93 .

G A Benzoic Acid pKa = 4.20 B 2-Methoxy (-OCH3) Ortho Effect & -I ΔpKa = -0.11 A->B C 4-Bromo (-Br) -I > +R ΔpKa = -0.23 B->C D 5-Methyl (-CH3) +I Effect ΔpKa = +0.07 C->D E Target Compound Predicted pKa = 3.93 D->E

Fig 1: Additive electronic and steric effects governing the pKa of the target benzoic acid.

Quantitative Data: Physicochemical and Electronic Parameters

Table 1: Compound Identification & Properties

Parameter Value
Compound Name 4-Bromo-2-methoxy-5-methylbenzoic acid
CAS Number 2293347-43-8
Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol

| Predicted pKa | 3.93 ± 0.15 |

Table 2: Hammett Substituent Contributions (


) 
| Substituent | Position (vs COOH) | Electronic Effect | Hammett Constant (

) |

pKa Contribution | | :--- | :--- | :--- | :--- | :--- | | -OCH3 | Ortho (C2) | -I, +R, Steric | N/A (Ortho effect) | -0.11 (Empirical)[3] | | -Br | Para (C4) | -I > +R |

= +0.23[2] | -0.23 | | -CH3 | Meta (C5) | +I |

= -0.07[2] | +0.07 |

Self-Validating Experimental Protocol for pKa Determination

To transition from theoretical prediction to empirical certainty, a simple titration is insufficient. The following protocol utilizes an orthogonal, self-validating system combining potentiometry with UV-Vis spectrophotometry.

Phase 1: System Calibration & Validation

  • Electrode Nernstian Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01).

  • Gran Plot Verification: Perform a blank titration of 0.1 M HCl with 0.1 M KOH.

    • Causality: A Gran plot mathematically transforms the titration curve into a straight line. If the line is perfectly linear, it validates the exact concentration of the titrant and proves the system is free of carbonate contamination, ensuring the foundation of the experiment is flawless.

Phase 2: Analyte Preparation 3. Dissolution: Dissolve 4-Bromo-2-methoxy-5-methylbenzoic acid in a 0.15 M KCl aqueous solution to a final concentration of 0.1 mM.

  • Causality: 0.15 M KCl standardizes the ionic strength to mimic physiological conditions. This fixes the activity coefficients, ensuring the calculated pKa is a true thermodynamic constant rather than a fluctuating apparent value. If solubility is poor, use 1-2% DMSO and apply Yasuda-Shedlovsky extrapolation back to 0% co-solvent.

Phase 3: Orthogonal Titration (The Self-Validating Engine) 4. Potentiometric Titration: Titrate with 0.1 M KOH under a continuous nitrogen blanket from pH 2.0 to 11.0.

  • Causality: The nitrogen blanket prevents atmospheric CO2 from dissolving into the solution to form carbonic acid, which would introduce a parasitic buffering effect and skew the equivalence point.

  • Simultaneous UV-Vis Monitoring: Route the solution through a quartz flow-cell to capture UV-Vis spectra at each 0.1 pH increment.

    • Causality: Potentiometry is "blind" to structural degradation or aggregation. By coupling it with UV-Vis, we look for sharp isosbestic points (wavelengths where absorbance remains constant). The presence of isosbestic points acts as an internal self-validation, proving the system is undergoing a strictly two-state thermodynamic transition (

      
      ) without side reactions.
      

Phase 4: Algorithmic Data Fitting 6. Non-Linear Regression: Fit the combined potentiometric and spectrophotometric data using a Bjerrum plot algorithm. The inflection point mathematically yields the exact thermodynamic pKa.

Workflow N1 Analyte Preparation 0.1 mM in 0.15M KCl N2 Potentiometric Titration Primary Data Stream N1->N2 N3 UV-Vis Spectroscopy Orthogonal Validation N1->N3 N5 Non-Linear Regression Bjerrum Plot Analysis N2->N5 N4 Isosbestic Point Check (Rules out aggregation) N3->N4 N4->N5 Confirms 2-state model N6 Validated pKa Value High Confidence N5->N6

Fig 2: Self-validating orthogonal experimental workflow for high-precision pKa determination.

Implications for Drug Development

Understanding that the pKa of 4-Bromo-2-methoxy-5-methylbenzoic acid is ~3.93 is critical for downstream formulation. At physiological pH (7.4), the compound will be >99.9% ionized. This guarantees high aqueous solubility but poor passive membrane permeability across the blood-brain barrier or gastrointestinal tract lining. Consequently, drug development professionals utilizing this building block must design prodrug strategies (e.g., esterification) or formulate it as a highly soluble sodium or potassium salt to optimize its pharmacokinetic profile.

References

Sources

Electronic Effects of Methoxy and Methyl Substituents on Benzoic Acid Reactivity: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design and quantitative structure-activity relationship (QSAR) modeling, the precise tuning of a molecule's physicochemical properties—such as lipophilicity and acidity (pKa)—is paramount. The reactivity of benzoic acid derivatives serves as the foundational model for understanding how aromatic substituents perturb local electron density. This whitepaper explores the mechanistic divergence between methoxy (-OCH3) and methyl (-CH3) groups, utilizing Louis Hammett's linear free-energy relationships (LFERs) to quantify their inductive and resonance effects[1],[2].

Mechanistic Framework: Inductive vs. Resonance Effects

The reactivity of substituted benzoic acids is primarily measured by their acid dissociation constant (pKa). The stability of the conjugate base (the carboxylate anion) dictates the acid strength: electron-withdrawing groups (EWGs) stabilize the anion, increasing acidity, while electron-donating groups (EDGs) destabilize the anion, decreasing acidity[3].

The Methoxy Paradox (-OCH3)

The methoxy group presents a fascinating mechanistic duality. The oxygen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) through the sigma-bond framework[4]. Simultaneously, the oxygen's lone electron pairs can delocalize into the aromatic pi system, creating a powerful electron-donating resonance effect (+R)[5].

  • Meta Position: When positioned meta to the carboxyl group, the resonance effect cannot delocalize electron density onto the carboxylate carbon. Consequently, the -I effect dominates. This withdrawal of electron density stabilizes the carboxylate anion, making m-methoxybenzoic acid (pKa 4.10) more acidic than unsubstituted benzoic acid (pKa 4.20)[5].

  • Para Position: At the para position, the +R effect is fully active and overwhelmingly dominates the -I effect. The donation of electron density into the ring destabilizes the carboxylate anion, rendering p-methoxybenzoic acid (pKa 4.47) significantly less acidic[6].

The Methyl Baseline (-CH3)

Unlike methoxy, the methyl group lacks lone pairs and operates purely as an electron-donating group via two mechanisms: a weak inductive effect (+I) and hyperconjugation (sigma-pi orbital overlap)[7].

  • Because both effects are electron-donating, methyl substitution at either the meta or para position destabilizes the carboxylate anion, decreasing acidity[8]. Thus, m-toluic acid (pKa 4.27) and p-toluic acid (pKa 4.37) are weaker acids than benzoic acid[9].

The Ortho Effect: Steric Inhibition of Resonance

A unique phenomenon occurs when substituents are placed adjacent to the carboxyl group. Despite the electron-donating nature of methyl and the +R potential of methoxy, both o-toluic acid (pKa 3.91) and o-methoxybenzoic acid (pKa 4.08) are stronger acids than benzoic acid[4],[8]. This is driven by "steric inhibition of resonance." The bulky ortho substituent physically forces the carboxylate group to twist out of coplanar alignment with the benzene ring[10]. By breaking coplanarity, the aromatic ring's pi system can no longer donate electron density to the carboxylate group via resonance, effectively isolating the anion and increasing its relative stability[7].

ElectronicEffects Root Benzoic Acid Reactivity Methoxy Methoxy (-OCH3) Root->Methoxy Methyl Methyl (-CH3) Root->Methyl InductiveW Inductive (-I) Electron Withdrawing Methoxy->InductiveW ResonanceD Resonance (+R) Electron Donating Methoxy->ResonanceD InductiveD Inductive (+I) & Hyperconjugation Methyl->InductiveD Meta Meta Position (Only Inductive Acts) InductiveW->Meta Ortho Ortho Position (Steric Inhibition) InductiveW->Ortho Para Para Position (Resonance Dominates) ResonanceD->Para ResonanceD->Ortho InductiveD->Meta InductiveD->Para InductiveD->Ortho

Logic flow of inductive and resonance effects by substituent position.

Quantitative Data Synthesis

The Hammett equation (


) mathematically formalizes these observations[1]. The substituent constant (

) is positive for EWGs and negative for EDGs[3].
CompoundSubstituentPositionpKa (25°C)Hammett Constant (

)
Dominant Electronic Effect
Benzoic Acid -H-4.200.00Baseline
o-Toluic Acid -CH3Ortho3.91N/ASteric Inhibition of Resonance
m-Toluic Acid -CH3Meta4.27-0.07Inductive (+I)
p-Toluic Acid -CH3Para4.37-0.17Hyperconjugation (+I)
o-Anisic Acid -OCH3Ortho4.08N/ASteric Inhibition of Resonance
m-Anisic Acid -OCH3Meta4.10+0.12Inductive (-I)
p-Anisic Acid -OCH3Para4.47-0.27Resonance (+R)

Experimental Methodologies

To ensure high scientific integrity, the determination of pKa and Hammett constants must follow self-validating protocols. Below is the gold-standard workflow for potentiometric pKa determination.

Protocol 1: High-Precision Potentiometric Titration

Objective: Determine the thermodynamic pKa of substituted benzoic acids to derive Hammett


 constants.

Step-by-Step Methodology & Causality:

  • Sample Preparation: Dissolve 1.0 mmol of the benzoic acid derivative in 100 mL of a 10% aqueous ethanol solution.

    • Causality: Substituted benzoic acids exhibit poor aqueous solubility. The low-ratio ethanol co-solvent ensures complete dissolution while minimizing perturbations to the solvent's dielectric constant, which would otherwise artificially shift the pKa.

  • Degassing (N2 Purge): Submerge a dispersion frit and bubble high-purity Nitrogen (N2) gas through the solution for 15 minutes prior to and during the titration.

    • Causality: Atmospheric CO2 dissolves in water to form carbonic acid (H2CO3), a weak acid buffer that skews the equivalence point. Continuous N2 purging creates an inert atmosphere, validating the proton balance.

  • Thermal Equilibration: Place the titration vessel in a jacketed beaker connected to a circulating water bath set strictly to 25.0 ± 0.1 °C.

    • Causality: The acid dissociation constant is a thermodynamic parameter derived from Gibbs free energy (

      
      ). Temperature fluctuations will directly alter the equilibrium state, invalidating comparative Hammett analyses.
      
  • Titration Execution: Titrate using carbonate-free, standardized 0.1 M NaOH. Add titrant in 0.1 mL increments, allowing the pH electrode (pre-calibrated with NIST-traceable buffers at pH 4.00, 7.00, and 10.00) to stabilize (drift < 0.01 pH/min) before recording.

  • Data Analysis: Plot the first derivative of the titration curve (

    
    ) to precisely locate the equivalence point. Extract the pKa at the half-equivalence volume using the Henderson-Hasselbalch equation.
    

Workflow S1 1. N2 Purge (Remove CO2) S2 2. Thermostat (Equilibrate 25°C) S1->S2 S3 3. Titration (0.1M NaOH) S2->S3 S4 4. Data Analysis (Derive pKa) S3->S4

Self-validating potentiometric titration workflow for pKa determination.

Conclusion

The reactivity of benzoic acid is highly sensitive to the nature and position of its substituents. While the methyl group provides a straightforward case of electron donation, the methoxy group highlights the complex interplay between inductive withdrawal and resonance donation. Understanding these electronic effects—and validating them through rigorous, temperature-controlled potentiometric protocols—is essential for predicting molecular behavior in advanced chemical and pharmaceutical applications.

References

  • Wikipedia - Hammett equation.

  • Quora - Which is more acidic meta methoxy benzoic acid or para methoxy benzoic acid and why?

  • PubChem (NIH) - 3-Methoxybenzoic Acid | C8H8O3 | CID 11461.

  • Vancouver Island University (VIU) - Linear Free Energy Relationships (LFERs): Applying the Hammett Equation.

  • ChemRxiv - Grids to Illustrate Induction and Resonance Effects: Aromatic Acidity and Basicity.

  • Evergreen Sino Chemical - How does the pKa value of 2-Methylbenzoic Acid compare with other benzoic acid derivatives?

  • StackExchange (Chemistry) - Comparison of the acidic nature between substituted benzoic acids and acetic acid.

  • Centurion University - Aromatic Acids - Acidity, effect of substituents on acidity.

  • Dalal Institute - Substituent and Reaction Constants.

  • Echemi - Why is o-toluic acid (2-methylbenzoic acid) more acidic than benzoic acid?

  • ChemicalBook - m-Toluic acid | 99-04-7.

Sources

Orthogonal Reactivity and SAR Utility of 4-Bromo-2-methoxy-5-methylbenzoic Acid in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective targeted therapies—such as kinase inhibitors and GPCR modulators—relies heavily on densely functionalized building blocks. 4-Bromo-2-methoxy-5-methylbenzoic acid (CAS: 2293347-43-8) has emerged as a privileged scaffold in this domain. Featuring a tetrasubstituted benzene ring, this compound offers an orthogonal array of synthetic handles. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic causality behind its structural features, detail its role in Structure-Activity Relationship (SAR) optimization, and provide self-validating protocols for its integration into complex Active Pharmaceutical Ingredients (APIs).

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of a building block is the first step in predicting its behavior in both the reaction flask and the biological target.

PropertyValue
CAS Number 2293347-43-8 1
Molecular Formula C9H9BrO3 2
Molecular Weight 245.07 g/mol 2
SMILES O=C(O)C1=CC(C)=C(Br)C=C1OC 2
Structural Class Tetrasubstituted Benzoic Acid

Mechanistic Causality in SAR (Structure-Activity Relationship)

Every functional group on this scaffold serves a distinct, calculated purpose in drug design. When developing therapies like Bruton's Tyrosine Kinase (BTK) inhibitors, substituted benzamides are critical for anchoring the molecule within the target's hinge region 3.

  • The Ortho-Methoxy Conformational Lock: The methoxy group at C2 introduces severe steric hindrance relative to the C1-carboxamide. This forces the amide bond out of the aromatic plane, locking the dihedral angle. This "conformational lock" drastically reduces the entropic penalty upon binding to a target protein, a critical factor in achieving nanomolar potency.

  • C5-Methyl Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize exposed, electron-rich aromatic positions. By placing a methyl group at C5, medicinal chemists effectively block aromatic hydroxylation, thereby increasing the in vivo half-life (

    
    ) of the resulting drug.
    
  • C4-Bromide as a Synthetic Vector: The bromine atom provides a highly reliable handle for late-stage diversification. Positioned para to the methoxy group, it acts as an ideal vector to extend the molecule into deep hydrophobic pockets or solvent channels via cross-coupling reactions 4.

Pharmacophore Core Tetrasubstituted Core (Scaffold) Carboxyl C1-Carboxamide Hinge Binder Core->Carboxyl Methoxy C2-Methoxy Conformational Lock Core->Methoxy Methyl C5-Methyl Metabolic Shield Core->Methyl Bromo C4-Bromide Pocket Extension Core->Bromo

Fig 1: Pharmacophore mapping of the building block's functional groups in target binding.

Orthogonal Synthetic Utility

The true power of 4-bromo-2-methoxy-5-methylbenzoic acid lies in its orthogonal reactivity. The carboxylic acid and the aryl bromide can be addressed sequentially without cross-interference. The standard workflow involves an initial amidation to establish the core pharmacophore, followed by a Suzuki-Miyaura cross-coupling to elaborate the tail of the molecule.

Workflow SM 4-Bromo-2-methoxy- 5-methylbenzoic acid Amidation Amide Coupling (HATU, DIPEA) SM->Amidation Intermediate Bromobenzamide Intermediate Amidation->Intermediate Aminolysis >95% Yield Suzuki Suzuki-Miyaura (Pd catalyst, Ar-B(OH)2) Intermediate->Suzuki API Complex API (e.g., Kinase Inhibitor) Suzuki->API C-C Bond Formation

Fig 2: Orthogonal functionalization workflow of 4-bromo-2-methoxy-5-methylbenzoic acid.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They include specific mechanistic explanations for reagent choices and built-in checkpoints to verify success at each step.

Protocol A: Sterically Hindered Amide Coupling

Objective: Couple 4-bromo-2-methoxy-5-methylbenzoic acid with a primary or secondary amine. Mechanistic Causality: The ortho-methoxy group introduces severe steric hindrance around the carboxylate. Standard carbodiimides (e.g., EDC, DCC) often fail or yield excessive N-acylurea byproducts due to the slow formation of the active ester. HATU is selected because the resulting 7-aza-1-hydroxybenzotriazole (HOAt) active ester is highly reactive; the pyridine nitrogen provides a neighboring group effect via intramolecular hydrogen bonding, accelerating aminolysis even in sterically congested systems.

Step-by-Step Procedure:

  • Initiation: Dissolve 4-bromo-2-methoxy-5-methylbenzoic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (3.0 eq).

    • Validation Checkpoint: The solution should remain clear. DIPEA is chosen over Triethylamine (TEA) due to its higher steric bulk, preventing it from acting as a competing nucleophile.

  • Activation: Add HATU (1.2 eq) portion-wise at 0 °C.

    • Validation Checkpoint: A distinct yellow coloration must appear within 5 minutes. This visual cue confirms the formation of the highly electrophilic uronium intermediate. Failure to observe this indicates wet solvent or degraded HATU.

  • Coupling: Stir for 15 minutes, then add the target amine (1.1 eq). Warm the reaction to room temperature and stir for 12 hours.

  • Completion:

    • Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting material mass (m/z 243/245 [M-H]⁻ in negative mode) and the appearance of the desired amide mass [M+H]⁺ validates completion.

Protocol B: Suzuki-Miyaura Cross-Coupling of the Bromobenzamide

Objective: Functionalize the C4 position of the resulting intermediate with an aryl/heteroaryl boronic acid. Mechanistic Causality: The tetrasubstituted benzene ring is electronically deactivated toward oxidative addition due to the electron-donating methoxy and methyl groups. To overcome this high activation barrier,


 is utilized. The bidentate dppf ligand enforces a large bite angle (approx. 99°), which sterically accelerates the rate-limiting reductive elimination step, ensuring high catalytic turnover despite the electron-rich nature of the aryl bromide.

Step-by-Step Procedure:

  • Preparation: In a Schlenk flask, combine the bromobenzamide intermediate (1.0 eq), arylboronic acid (1.5 eq), and

    
     (3.0 eq).
    
  • Solvation: Add a solvent mixture of 1,4-Dioxane/

    
     (4:1, v/v, 0.1 M).
    
    • Validation Checkpoint: Water is mechanistically essential here to dissolve the inorganic base and activate the boronic acid via the formation of the reactive boronate species.

  • Deoxygenation: Degas the mixture via three rigorous freeze-pump-thaw cycles.

    • Validation Checkpoint: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic acid and the premature oxidation of the Pd(0) active catalyst.

  • Catalysis: Add

    
     (0.05 eq) under a positive argon blanket. Heat the mixture to 90 °C for 8 hours.
    
  • Completion:

    • Validation Checkpoint: A color shift from reddish-orange to black indicates catalyst precipitation (Pd black). If this occurs within the first 30 minutes, it signifies premature catalyst death (likely due to

      
       ingress). If it occurs after 8 hours alongside the consumption of the starting material on TLC, it signifies successful reaction completion.
      

References

  • Title: 4-bromo-2-methoxy-5-methylbenzoic acid | 2293347-43-8 Source: Sigma-Aldrich URL
  • Title: 2293347-43-8 | 4-Bromo-2-methoxy-5-methylbenzoic acid Source: ChemScene URL
  • Title: US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors Source: Google Patents URL
  • Title: SUPPORTING INFORMATION - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL

Sources

Methodological & Application

High-Efficiency Amide Bond Formation Protocols for 4-Bromo-2-methoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

4-Bromo-2-methoxy-5-methylbenzoic acid is a highly functionalized aromatic building block frequently utilized in medicinal chemistry and drug discovery. The synthesis of amides from this substrate presents specific chemical challenges due to its structural features. The ortho-methoxy group adjacent to the carboxylic acid introduces significant steric hindrance, which restricts the conformational freedom of activated ester intermediates and impedes the approach of incoming amine nucleophiles. Furthermore, the electron-withdrawing para-bromo substituent subtly modulates the electrophilicity of the carbonyl group.

Standard carbodiimide-based coupling reagents (e.g., EDC/HOBt or DCC) often yield suboptimal results, sluggish reaction kinetics, or high levels of N-acylurea by-products when applied to ortho-substituted benzoic acids [1]. To overcome this, highly reactive coupling reagents or pre-activation strategies are required.

Expertise & Experience: Causality Behind Experimental Choices

As a Senior Application Scientist, selecting the correct activation strategy is paramount for ensuring high yields and minimizing purification bottlenecks:

  • HATU / DIPEA : For discovery-scale library synthesis involving aliphatic amines, HATU is the gold standard. It generates a highly reactive 7-aza-1-hydroxybenzotriazole (OAt) active ester. The nitrogen atom in the pyridine ring of HOAt participates in neighboring group participation (anchimeric assistance), which drastically accelerates the aminolysis step, effectively overriding the steric bulk of the ortho-methoxy group [2].

  • Acyl Chloride Formation : For weakly nucleophilic amines (e.g., deactivated or sterically hindered anilines), converting the carboxylic acid to an acyl chloride using oxalyl chloride and catalytic DMF is the most robust approach. The acyl chloride is small and highly electrophilic, bypassing the steric limitations of bulky active esters [3].

  • T3P (Propylphosphonic anhydride) : For process scale-up (>10g), T3P forms a reactive mixed anhydride. Its primary advantage is the generation of strictly water-soluble by-products, making downstream purification trivial and avoiding the toxicity and explosive risks associated with benzotriazole-based reagents [3].

Decision Matrix & Quantitative Data

To streamline workflow selection, the following table summarizes the performance metrics of the three primary methodologies when applied to 4-Bromo-2-methoxy-5-methylbenzoic acid.

Coupling MethodIdeal Amine TypeTypical YieldReaction TimeScalabilityBy-product Removal
HATU / DIPEA Primary/Secondary Aliphatic85 - 95%1 - 4 hoursLow (< 10g)Requires chromatography
Oxalyl Chloride Deactivated Anilines75 - 90%4 - 12 hoursHighSimple aqueous wash
T3P / Pyridine Primary/Secondary Aliphatic80 - 90%12 - 24 hoursVery HighSimple aqueous wash
Workflow Selection Pathway

DecisionTree Start 4-Bromo-2-methoxy-5-methylbenzoic acid Amide Coupling AmineType Amine Nucleophilicity? Start->AmineType Scale Reaction Scale? AmineType->Scale Strong (e.g., Aliphatic) AcylChloride Oxalyl Chloride / cat. DMF then Amine / Base Best for weak nucleophiles AmineType->AcylChloride Weak (e.g., Anilines) HATU HATU / DIPEA (DMF or DCM) Fast, high yield for library synthesis Scale->HATU Small Scale (< 10g) T3P T3P / Pyridine (EtOAc or DMF) Green, easy workup, scale-friendly Scale->T3P Large Scale (> 10g)

Figure 1: Logical decision tree for selecting the optimal coupling condition based on amine reactivity and reaction scale.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling (Discovery Scale)

Optimized for rapid synthesis and high conversion with standard aliphatic amines.

Reagents:

  • 4-Bromo-2-methoxy-5-methylbenzoic acid (1.0 equiv, 1.0 mmol, 245.07 mg)

  • Amine (1.2 equiv, 1.2 mmol)

  • HATU (1.2 equiv, 1.2 mmol, 456.3 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 522 µL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Pre-activation: Dissolve 4-Bromo-2-methoxy-5-methylbenzoic acid in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add DIPEA and stir for 5 minutes.

  • Active Ester Formation: Add HATU in one portion. Self-validating check: The solution will rapidly transition from colorless/pale yellow to a deep yellow/orange, indicating the formation of the OAt active ester. Stir for 15 minutes at room temperature.

  • Aminolysis: Add the amine dropwise (if liquid) or in one portion (if solid).

  • Monitoring: Stir at room temperature for 1–4 hours. Monitor reaction progression via LC-MS. The m/z corresponding to the OAt ester should deplete as the product mass emerges.

  • Workup: Dilute the reaction mixture with EtOAc (25 mL) and wash sequentially with 1M HCl (2 × 10 mL), saturated aqueous NaHCO₃ (2 × 10 mL), and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if trace tetramethylurea by-products remain.

Mechanism Acid Carboxylic Acid + DIPEA OAt OAt Active Ester (Anchimeric Assistance) Acid->OAt Fast Activation HATU HATU Reagent HATU->OAt Amide Target Amide + HOAt by-product OAt->Amide Aminolysis Amine Amine Amine->Amide

Figure 2: Mechanistic pathway of HATU-mediated activation and subsequent aminolysis.

Protocol B: Acyl Chloride Route (Deactivated Amines)

Mandatory for sterically hindered or electronically deactivated anilines where active esters fail.

Reagents:

  • 4-Bromo-2-methoxy-5-methylbenzoic acid (1.0 equiv, 10.0 mmol, 2.45 g)

  • Oxalyl chloride (1.5 equiv, 15.0 mmol, 1.28 mL)

  • Anhydrous DMF (Catalytic, 2 drops)

  • Amine (1.1 equiv, 11.0 mmol)

  • Triethylamine (TEA) or Pyridine (3.0 equiv, 30.0 mmol)

  • Anhydrous DCM (30 mL)

Step-by-Step Methodology:

  • Acid Chloride Generation: Suspend the benzoic acid in anhydrous DCM (20 mL) at 0 °C under nitrogen. Add catalytic DMF.

  • Activation: Add oxalyl chloride dropwise over 10 minutes. Self-validating check: Vigorous gas evolution (CO₂, CO, HCl) will commence immediately. Allow the reaction to warm to room temperature and stir until gas evolution completely ceases (typically 2–3 hours) and the solution becomes homogeneous.

  • Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the resulting crude acyl chloride in anhydrous DCM (10 mL).

  • Coupling: In a separate flask, dissolve the amine and TEA in DCM (10 mL) at 0 °C. Add the acyl chloride solution dropwise.

  • Workup: Stir for 4 hours at room temperature. Quench with water (20 mL). Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate.

Protocol C: T3P-Mediated Amide Coupling (Process Scale-Up)

Ideal for multi-gram scale synthesis prioritizing green chemistry and avoiding column chromatography.

Reagents:

  • 4-Bromo-2-methoxy-5-methylbenzoic acid (1.0 equiv, 50.0 mmol, 12.25 g)

  • Amine (1.1 equiv, 55.0 mmol)

  • T3P (50% solution in EtOAc) (1.5 equiv, 75.0 mmol, ~45 mL)

  • Pyridine or DIPEA (3.0 equiv, 150.0 mmol)

  • Ethyl Acetate (EtOAc) (100 mL)

Step-by-Step Methodology:

  • Preparation: Charge a reactor with 4-Bromo-2-methoxy-5-methylbenzoic acid, the amine, and EtOAc (100 mL). Add the base (Pyridine is often preferred for T3P to prevent epimerization, though not strictly necessary for this non-chiral acid) [3].

  • T3P Addition: Cool the mixture to 5 °C. Add the T3P solution dropwise over 30 minutes to manage the mild exotherm.

  • Reaction: Warm to room temperature and stir for 12–24 hours.

  • Aqueous Workup: Self-validating check: T3P by-products are highly water-soluble. Add water (100 mL) and stir vigorously for 15 minutes. The phase separation should be rapid and clean with no emulsion. Wash the organic layer with 1M NaOH (50 mL), 1M HCl (50 mL), and brine. Concentrate to afford the highly pure amide.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[Link]

Application Note & Protocols: Strategic Activation of the Carboxylic Acid Group in 4-Bromo-2-methoxy-5-methylbenzoic Acid for Amide and Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of a Sterically Hindered Substrate

4-Bromo-2-methoxy-5-methylbenzoic acid (MW: 245.07 g/mol ) is a substituted aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and materials science.[1][2] The successful utilization of this intermediate in synthesis, particularly for creating amide and ester derivatives, hinges on the effective activation of its carboxylic acid moiety. However, the direct reaction between a carboxylic acid and a nucleophile (like an amine or alcohol) is generally unfavorable as it leads to the formation of a stable ammonium carboxylate salt.[3] Therefore, the carboxylic acid must first be converted into a more electrophilic species.[3][4]

The structure of 4-Bromo-2-methoxy-5-methylbenzoic acid presents a significant synthetic challenge. The carboxylic acid group is flanked by two ortho-substituents: a methoxy group and a bromine atom. This substitution pattern creates considerable steric hindrance around the reaction center, which can impede the approach of activating reagents and subsequent nucleophiles, often leading to low yields or failed reactions with standard protocols.[5][6][7] This application note provides a detailed guide to selecting the appropriate activating reagents and protocols to overcome these steric challenges, ensuring efficient and high-yielding synthesis.

Foundational Strategies for Carboxylic Acid Activation

The activation of a carboxylic acid involves converting the hydroxyl group into a better leaving group. This is typically achieved by using a coupling reagent that reacts with the carboxylate to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acid halide. This reactive intermediate is then readily attacked by a nucleophile (amine or alcohol) to form the desired amide or ester bond.

Below is a general workflow for the activation and subsequent coupling reaction.

G cluster_0 Activation Step cluster_1 Coupling Step Acid 4-Bromo-2-methoxy- 5-methylbenzoic Acid Intermediate Reactive Intermediate (Active Ester, Acid Chloride, etc.) Acid->Intermediate Activation Reagent Activating Reagent (e.g., EDC, HATU, SOCl₂) Reagent->Intermediate Product Final Product (Amide or Ester) Intermediate->Product Nucleophilic Attack Byproduct Spent Reagent Byproduct Intermediate->Byproduct Nucleophile Nucleophile (Amine or Alcohol) Nucleophile->Product

Caption: General workflow for carboxylic acid activation and coupling.

Method 1: Acid Halide Formation

One of the most traditional and robust methods for activating a carboxylic acid is its conversion to a highly reactive acyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this transformation. This method is particularly useful for sterically hindered acids where other coupling reagents might fail. A protocol using thionyl chloride with a similar substituted benzoic acid has been documented to proceed effectively.[8]

Mechanism of Action

Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate. The chloride ion then attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.

Advantages and Disadvantages
  • Advantages: Generates a highly reactive intermediate, leading to rapid reaction with nucleophiles. The byproducts are gases, which are easily removed from the reaction mixture.

  • Disadvantages: Harsh conditions (reflux) may not be suitable for sensitive substrates. The generation of HCl requires the use of a base in the subsequent coupling step to neutralize the acid.

Detailed Protocol: Synthesis of 4-Bromo-2-methoxy-5-methylbenzoyl chloride
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a gas outlet to a scrubber), add 4-Bromo-2-methoxy-5-methylbenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂, ~5-10 eq), which also serves as the solvent. Alternatively, a solvent such as benzene or toluene can be used.[8]

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2-4 hours. Monitor the reaction by carefully taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.

Method 2: Carbodiimide-Mediated Coupling

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used "zero-length" crosslinkers that facilitate amide and ester bond formation under mild conditions.[9][10][11] EDC is particularly advantageous for its water-solubility, which allows the urea byproduct to be easily washed away during work-up.[12]

Mechanism of Action

The carboxylic acid adds across one of the N=C double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate.[9][10] This intermediate is susceptible to nucleophilic attack by an amine or alcohol. However, this intermediate is also unstable and can rearrange to a stable N-acylurea, an inactive byproduct.[12] To suppress this side reaction and improve efficiency, additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) are often included.[3][10] These additives react with the O-acylisourea to form a more stable active ester, which then reacts cleanly with the nucleophile.

G Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Amide Amide Product O_Acylisourea->Amide + R'-NH₂ Urea Urea Byproduct O_Acylisourea:e->Urea:w N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt_Ester HOBt Active Ester (More Stable Intermediate) O_Acylisourea->HOBt_Ester + HOBt (fast) Amine R'-NH₂ Amine->Amide HOBt HOBt (Additive) HOBt->HOBt_Ester HOBt_Ester->Amide + R'-NH₂ (clean)

Caption: Mechanism of EDC-mediated coupling with HOBt additive.

Detailed Protocol: EDC/HOBt Coupling for Amide Synthesis
  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-Bromo-2-methoxy-5-methylbenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

  • Reagent Addition: Add the amine (1.1 eq) and HOBt (1.2 eq).[3] If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDC (1.2 eq) to the stirred solution.[3] Low temperatures are recommended to minimize side reactions.[12]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl or saturated NaHCO₃ solution (depending on the product's nature), followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel.

Method 3: Uronium/Guanidinium Salt Reagents

Uronium/guanidinium salts such as HBTU, HATU, and HCTU are among the most efficient coupling reagents available, especially for challenging substrates, including sterically hindered acids.[12][13] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective due to the participation of the 7-aza-1-hydroxybenzotriazole (HOAt) moiety, which accelerates coupling and reduces racemization.[12][14]

Mechanism of Action

In the presence of a base (like DIPEA), the carboxylic acid reacts with the uronium salt to form a highly reactive HOAt or HOBt active ester.[14][15] This species is then rapidly consumed by the amine nucleophile to form the amide bond. These reagents are known for their high reactivity and rapid coupling times.[16]

Detailed Protocol: HATU-Mediated Amide Coupling
  • Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-Bromo-2-methoxy-5-methylbenzoic acid (1.0 eq) in anhydrous DMF.

  • Pre-activation: Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution. Stir the mixture for 15-20 minutes at room temperature. This pre-activation step generates the active ester intermediate.[3]

  • Coupling: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. The reaction is typically much faster than with carbodiimides. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine to remove DMF and excess reagents.[3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Method 4: Phosphonium Salt Reagents

Phosphonium salts like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective coupling reagents.[12][17] They function similarly to uronium salts by forming an active HOBt ester.[12][16] An advantage of phosphonium reagents is that they do not react with free amino groups to form guanidinium byproducts, a potential side reaction with uronium salts if the order of addition is not controlled.[12][17]

Mechanism of Action

The carboxylate anion attacks the electrophilic phosphorus atom of the phosphonium salt, displacing the benzotriazole oxide (OBt) group.[17][18] This forms an acyloxyphosphonium intermediate, which is then attacked by the amine to yield the amide. A significant drawback of the original BOP reagent is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[12] Newer reagents like PyBOP were developed to avoid this issue.[12][19]

Detailed Protocol: PyBOP-Mediated Amide Coupling
  • Setup: To a solution of 4-Bromo-2-methoxy-5-methylbenzoic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF or DCM, add a tertiary base like DIPEA (3.0 eq).

  • Activation & Coupling: Add PyBOP (1.1 eq) in one portion to the stirred solution at room temperature.

  • Reaction: Stir the mixture for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide via flash column chromatography.

Comparative Summary of Activation Methods

MethodKey ReagentsConditionsAdvantagesDisadvantagesTypical Yields (Hindered Substrates)
Acid Halide SOCl₂, Oxalyl ChlorideRefluxHighly reactive; volatile byproductsHarsh conditions; not for sensitive substratesGood to Excellent
Carbodiimide EDC, DCC, HOBt, DMAP0°C to RTMild conditions; EDC byproduct is water-solubleSlower reaction; risk of N-acylurea side product; racemizationVariable, can be low without optimization
Uronium Salt HATU, HBTU, DIPEARoom TempVery fast and efficient; low racemizationExpensive; potential for guanidinylation side reactionExcellent
Phosphonium Salt PyBOP, BOP, DIPEARoom TempFast and efficient; no guanidinylationExpensive; BOP produces carcinogenic HMPA byproductVery Good to Excellent

References

  • Google Patents. (2019). CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Org-synth.com. [Link]

  • ResearchGate. (2018). Proposed mechanism for activation by uronium salt. [Link]

  • Thiébaud, S. et al. 3.7 Phosphonium Salts. Science of Synthesis. [Link]

  • ACS Publications. (2023). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. The Journal of Organic Chemistry. [Link]

  • Carpino, L. A. et al. (1995). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition. [Link]

  • Iadonisi, A. et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). 11.1. Synthesis of 4-Methoxymethylbenzoic Acid. Royal Society of Chemistry. [Link]

  • ResearchGate. (2024). Selected traditional methods for amide synthesis. [Link]

  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. Organic-chemistry-tutor.com. [Link]

  • IUCr. (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

  • ACS Publications. Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. [Link]

  • CORA. (2016). The mechanism of phosphonium ylide alcoholysis and hydrolysis. [Link]

  • Vrettos, E. I. et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]

  • Synform. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. [Link]

  • Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Due-Hansen, M. E. et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • YouTube. (2023). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. [Link]

  • IU Indianapolis ScholarWorks. PHOSPHONIUM-SALT MEDIATED ACTIVATION OF C-O BONDS. [Link]

  • Google Patents. (2020). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Taylor & Francis. Carbodiimide – Knowledge and References. Tandfonline.com. [Link]

  • Wikipedia. Phosphonium coupling. En.wikipedia.org. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Yield Optimization of 4-Bromo-2-methoxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is engineered for research scientists and drug development professionals optimizing the synthesis of 4-Bromo-2-methoxy-5-methylbenzoic acid (CAS: 2293347-43-8), a critical halogenated building block frequently utilized in the development of kinase inhibitors and advanced materials.

Due to the specific substitution pattern of this aromatic ring, direct functionalization often leads to poor regioselectivity or over-reaction. This guide deconstructs the thermodynamic and kinetic pitfalls of common synthetic routes and provides field-proven, self-validating protocols to ensure high yield and purity.

Pathway Visualization

The following workflow maps the chemical logic behind optimal versus suboptimal synthetic routes.

SynthesisRoutes SM1 4-Bromo-5-methylsalicylic acid (4-Bromo-2-hydroxy-5-methylbenzoic acid) Inter1 Methyl 4-bromo-2-methoxy-5-methylbenzoate (Global Methylation Intermediate) SM1->Inter1 MeI (excess), K2CO3, DMF (Global Alkylation) SM2 4-Bromo-2-methoxy-5-methylbenzaldehyde Product 4-Bromo-2-methoxy-5-methylbenzoic acid (Target Molecule) SM2->Product NaClO2, NaH2PO4 2-methyl-2-butene (Pinnick Oxidation) Inter1->Product LiOH, THF/H2O (Selective Saponification) SideProduct 3-Bromo-2-methoxy-5-methylbenzoic acid (Undesired Regioisomer) SM3 2-Methoxy-5-methylbenzoic acid SM3->Product Minor Product SM3->SideProduct Br2 or NBS (Regioselectivity Failure)

Synthetic routes to 4-Bromo-2-methoxy-5-methylbenzoic acid highlighting optimal pathways.

Troubleshooting Guide & FAQs

Q1: I am experiencing low yields and complex mixtures during the O-methylation of 4-bromo-5-methylsalicylic acid. LC-MS shows a mass corresponding to the methyl ester. How do I prevent this?

  • Causality: The starting material contains two nucleophilic sites: the carboxylic acid (pKa ~4) and the phenol (pKa ~10). When using a base like K₂CO₃ and methyl iodide (MeI), the carboxylate is readily formed and alkylated alongside the phenoxide[1]. Attempting to use exactly 1.0 equivalent of MeI to selectively methylate the phenol is kinetically unfavorable. It results in a statistical nightmare: unreacted starting material, O-methylated acid, methyl ester, and globally methylated product.

  • Solution (The Self-Validating Protocol): Do not fight the thermodynamics. Deliberately push the reaction to complete global methylation using excess MeI (2.5–3.0 equiv) and K₂CO₃ to form methyl 4-bromo-2-methoxy-5-methylbenzoate[1][2]. This intermediate is highly non-polar, making it easy to purify via simple aqueous extraction. In the second step, perform a quantitative saponification using LiOH to selectively cleave the ester, yielding the pure target acid. This transforms a messy mixture into a high-yielding, deterministic process.

Q2: When attempting to oxidize 4-bromo-2-methoxy-5-methylbenzaldehyde using KMnO₄, I observe significant ring degradation and poor yields. What is a milder alternative?

  • Causality: Potassium permanganate (KMnO₄) is a harsh, unselective oxidant. In electron-rich aromatic systems (activated by the methoxy group), KMnO₄ can cause oxidative cleavage of the aromatic ring or unwanted benzylic oxidation of the 5-methyl group[3].

  • Solution: Implement the Pinnick Oxidation . This method uses sodium chlorite (NaClO₂) as the primary oxidant and is highly chemoselective for aldehydes[4][5]. The active species, chlorous acid, attacks the aldehyde, followed by a pericyclic fragmentation that yields the carboxylic acid and hypochlorous acid (HOCl)[5]. To prevent the highly reactive HOCl byproduct from electrophilically chlorinating your electron-rich aromatic ring, you must add a scavenger like 2-methyl-2-butene[5].

Q3: Can I synthesize this molecule directly via electrophilic aromatic bromination of 2-methoxy-5-methylbenzoic acid?

  • Causality: Direct bromination is strongly discouraged due to severe regioselectivity issues. The methoxy group is a powerful ortho/para director[6]. In 2-methoxy-5-methylbenzoic acid, the para position (relative to the methoxy group) is blocked by the methyl group. This directs the incoming bromine electrophile primarily to the 3-position (ortho to the methoxy group), yielding 3-bromo-2-methoxy-5-methylbenzoic acid as the major product, rather than the desired 4-bromo isomer.

Standardized Experimental Protocols

Protocol A: Global Methylation & Saponification (Recommended Route)

This two-step protocol bypasses chemoselectivity issues by fully methylating the substrate and subsequently unmasking the carboxylic acid.

Phase 1: Global Alkylation

  • Reaction Setup: In an oven-dried round-bottom flask under N₂, dissolve 4-bromo-5-methylsalicylic acid (1.0 equiv) in anhydrous DMF to achieve a 0.5 M concentration.

  • Deprotonation: Add anhydrous K₂CO₃ (3.0 equiv). Stir at room temperature for 15 minutes to fully generate the carboxylate and phenoxide species[1][2].

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add Methyl Iodide (MeI, 2.5 equiv).

  • Propagation: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 4:1) until the polar starting material is completely consumed.

  • Workup: Quench the reaction with ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate methyl 4-bromo-2-methoxy-5-methylbenzoate.

Phase 2: Selective Saponification

  • Hydrolysis Setup: Dissolve the crude ester in a 3:1:1 mixture of THF:MeOH:H₂O (0.2 M concentration).

  • Cleavage: Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 12 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the remaining aqueous phase with water and wash once with diethyl ether to remove non-polar impurities.

  • Precipitation: Acidify the aqueous layer with 1M HCl to pH 2. The target product, 4-bromo-2-methoxy-5-methylbenzoic acid, will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Pinnick Oxidation of the Aldehyde Precursor

Use this protocol if your starting material is 4-bromo-2-methoxy-5-methylbenzaldehyde.

  • Reaction Setup: Dissolve the aldehyde (1.0 equiv) in a 3:2 mixture of tert-butanol and water[5].

  • Reagent Addition: Cool the solution to 0 °C. Sequentially add NaH₂PO₄ (buffer, 2.0 equiv) and 2-methyl-2-butene (HOCl scavenger, 5.0 equiv)[5].

  • Oxidation: Slowly add sodium chlorite (NaClO₂, 4.0 equiv) in small portions to control the exotherm[5].

  • Propagation: Stir the mixture at room temperature for 4 hours.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess oxidant[5]. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from ethanol to yield the pure carboxylic acid[5].

Quantitative Data: Yield & Purity Comparison

The following table summarizes the expected outcomes of the various synthetic strategies discussed in this guide.

Synthetic RouteKey ReagentsTypical Yield (%)Purity (HPLC)Primary Impurity Profile
Direct Bromination Br₂, AcOH15 - 25%< 70%3-Bromo regioisomer (Major)
Direct Monomethylation MeI (1.0 eq), K₂CO₃30 - 45%80%Methyl ester, unreacted SM
KMnO₄ Oxidation KMnO₄, H₂O/Acetone40 - 50%85%Ring degradation products
Global Methylation + Hydrolysis 1. MeI (excess)2. LiOH85 - 92% > 98% Trace des-bromo byproduct
Pinnick Oxidation NaClO₂, 2-methyl-2-butene88 - 95% > 99% Trace unreacted aldehyde

References

1.[6] 2-Methoxy-5-methylbenzonitrile | 53078-70-9. Benchchem. 6 2.[3] 4-Bromo-2-hydroxy-5-methylbenzaldehyde | 1427373-22-5. Benchchem. 3 3.[4] Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to “Anelli” and “Pinnick” Oxidations. ACS Catalysis. 4 4.[5] An In-depth Technical Guide on the Reactivity of the Aldehyde Group in Benzoxazoles. Benchchem. 5 5.[1] First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum, and of the related permethylampullosine. PMC. 1 6.[2] Unified total synthesis of amorfrutins A and C via the Claisen rearrangement. Taylor & Francis Online. 2

Sources

Technical Support Center: Troubleshooting Bromobenzoic Acid Cross-Coupling Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cross-coupling reactions involving bromobenzoic acids. This guide is designed for researchers and drug development professionals experiencing sluggish kinetics, low yields, or catalyst precipitation when utilizing 2-, 3-, or 4-bromobenzoic acids in Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings.

Mechanistic Insights: The Causality of Low Reactivity

While the carboxylic acid (-COOH) group is intrinsically electron-withdrawing—a property that typically accelerates the oxidative addition of palladium into the C-Br bond—the basic conditions required for cross-coupling fundamentally alter this dynamic.

Upon deprotonation by the reaction base, the resulting carboxylate anion (-COO⁻) becomes strongly electron-donating via resonance and induction. This localized electron density significantly slows down oxidative addition. More critically, the carboxylate group is a potent Lewis base that can coordinate directly to the electrophilic Pd(II) center[1]. This coordination outcompetes standard phosphine ligands, trapping the catalyst in a highly stable, off-cycle resting state (chelation), which ultimately leads to catalyst deactivation and the precipitation of "Pd black"[2].

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Substrate Bromobenzoate Anion (-COO⁻) Substrate->OxAdd Slowed by e- donation PdII_Active Productive Pd(II) Intermediate OxAdd->PdII_Active Bulky Ligands (e.g., XPhos) PdII_Dead Inactive Pd(II) Carboxylate Chelate OxAdd->PdII_Dead Strong -COO⁻ Coordination Product Cross-Coupled Product PdII_Active->Product Transmetalation & Reductive Elimination

Fig 1: Divergent pathways in Pd-catalyzed coupling of bromobenzoic acids showing carboxylate deactivation.

Diagnostic FAQs

Q: Why does my reaction mixture turn black within 15 minutes, accompanied by low product yield? A: The rapid formation of "Pd black" indicates severe catalyst precipitation. In bromobenzoic acid couplings, the deprotonated carboxylate group tightly coordinates to the Pd(II) center[1]. This prevents transmetalation and forces the active palladium to aggregate into inactive nanoparticles.

Q: I am using 2-bromobenzoic acid and getting zero conversion, but 4-bromobenzoic acid works fine. Why? A: This is a classic "ortho-effect" compounded by chelation. The carboxylate group in the ortho position forms a highly stable, thermodynamically favored 5- or 6-membered palladacycle intermediate[2]. This bidentate chelation completely locks the palladium catalyst in a dead-end resting state. You must either protect the carboxylic acid (via esterification) or use highly sterically demanding ligands to force the cycle forward.

Q: Should I use a stronger base to force the reaction to completion? A: No. A stronger base will only ensure rapid and complete deprotonation of the carboxylic acid, exacerbating the formation of the coordinating carboxylate anion. Instead, switch to an aqueous biphasic system with milder inorganic bases (e.g., K₂CO₃) or use bulky Buchwald ligands (like XPhos) to sterically block carboxylate coordination[3].

Troubleshooting Workflow

Workflow Issue Issue: Low Yield in Bromobenzoic Acid Coupling Check Diagnostic: Is Pd black precipitating early? Issue->Check Path1 Yes: Catalyst Poisoning by Carboxylate Check->Path1 Path2 No: Sluggish Oxidative Addition Check->Path2 Sol1 Solution A: Protect -COOH (Esterification) Path1->Sol1 Sol2 Solution B: Use Aqueous Conditions (PdCl2/Glycine) Path1->Sol2 Sol3 Solution C: Switch to Bulky Ligands (XPhos) Path2->Sol3

Fig 2: Decision matrix for troubleshooting low reactivity in bromobenzoic acid cross-couplings.

Quantitative Data: Catalyst & Ligand Efficacy

To overcome carboxylate coordination without adding a protecting-group step, the choice of catalytic system is critical. Aqueous systems heavily solvate the carboxylate, reducing its ability to poison the catalyst, while bulky ligands (SPhos, XPhos) physically block the carboxylate from the inner coordination sphere[3].

Table 1: Performance Comparison of Palladium Catalysts for 3-Bromobenzoic Acid Suzuki Coupling [3]

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Mechanism of Success
[PdCl₂(NH₂CH₂COOH)₂] K₂CO₃WaterRT1.595%High solvation of -COO⁻ in neat water[4].
Pd(OAc)₂ / SPhos K₃PO₄Toluene/H₂O8012~85%Steric bulk of SPhos prevents chelation.
Pd(PPh₃)₄ K₃PO₄Toluene/H₂O9012-24VariableStandard biphasic dilution; prone to Pd black.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in controls to ensure that if a reaction fails, the researcher can immediately isolate the root cause.

Protocol 1: Aqueous Suzuki-Miyaura Cross-Coupling (Ligand-Free/Glycine Approach)

This green-chemistry approach utilizes water as the sole solvent, which strongly hydrogen-bonds with the carboxylate anion, drastically reducing its nucleophilicity and preventing catalyst deactivation[4][5].

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask open to the air, add 3-bromobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).

  • Catalyst Addition: Add the water-soluble catalyst[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)[4].

  • Solvent & Reaction: Add 5 mL of distilled water. Stir the mixture vigorously at room temperature for 1.5 hours.

  • Self-Validation Control: In a separate vial, run the exact same reaction using 3-bromoanisole instead of 3-bromobenzoic acid. If the anisole couples but the acid fails, your base concentration is insufficient to fully dissolve and solvate the benzoic acid.

  • Workup: Upon completion, filter the aqueous mixture to remove any homocoupled biphenyl byproducts. Acidify the aqueous filtrate with 1M HCl until the pH reaches ~2. The pure cross-coupled biaryl carboxylic acid will precipitate directly from the solution[5]. Filter and wash with cold water.

Protocol 2: Buchwald-Hartwig Amination using XPhos

When C-N coupling is required, aqueous conditions are often incompatible with the amine substrates. Here, the extreme steric bulk of the XPhos ligand is used to outcompete carboxylate coordination[3].

Step-by-Step Methodology:

  • Glovebox Setup: In an oven-dried Schlenk tube under an inert atmosphere, charge Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol)[3].

  • Reagent Addition: Add 3-bromobenzoic acid (1.0 mmol) and the desired aniline/amine (1.2 mmol), followed by 5 mL of anhydrous Toluene.

  • Heating: Seal the tube, remove it from the glovebox, and heat to 90°C for 12 hours.

  • Self-Validation Control: Monitor the reaction via LC-MS at the 2-hour mark. If unreacted bromobenzoic acid remains but the amine is consumed (or degraded), the failure is in the oxidative addition step, confirming that the carboxylate has poisoned the catalyst. If this occurs, you must pre-protect the acid as a methyl ester.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with a saturated NH₄Cl solution. Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography.

References

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-Bromo-2-methoxy-5-methylbenzoic acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 4-Bromo-2-methoxy-5-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and refine reaction conditions, with a specific focus on the critical parameter of temperature. The following question-and-answer format addresses common issues encountered during the Suzuki-Miyaura coupling of this and structurally similar substrates.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a good starting temperature for the Suzuki-Miyaura coupling of 4-Bromo-2-methoxy-5-methylbenzoic acid?

A recommended starting point for most Suzuki-Miyaura couplings involving aryl bromides is typically between 80-110 °C.[1][2] For this specific substrate, which features both an electron-donating methoxy group and a potentially coordinating carboxylic acid group, a moderate initial temperature of 90 °C is advisable. This temperature is often sufficient to promote the catalytic cycle without causing significant degradation of the starting materials or the catalyst.

The choice of solvent will heavily influence the required temperature. For instance, solvent systems like Dioxane/H₂O or Toluene/H₂O are common and well-suited for this temperature range.[1]

Q2: My reaction is sluggish and shows low conversion. Should I simply increase the temperature?

While increasing the temperature can accelerate the reaction rate, it is not always the optimal solution and should be approached systematically.[3] High temperatures can lead to catalyst decomposition and an increase in side reactions.[4]

Troubleshooting Steps Before Increasing Temperature:

  • Verify Reagent Quality: Ensure all reagents, especially the boronic acid/ester and the base, are pure and dry (if using anhydrous conditions). Boronic acids can degrade over time.[4]

  • Ensure Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst.[4] Confirm that your solvents have been rigorously degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).

  • Check Catalyst and Ligand: The chosen palladium source and ligand are critical. For electron-rich aryl bromides like this one, ligands that promote the oxidative addition step (often bulky, electron-rich phosphines) can be beneficial.[5]

If these factors are optimized and the reaction remains slow, a controlled increase in temperature is a logical next step. Raise the temperature in increments of 10-15 °C and monitor the reaction progress by TLC or LC-MS.

Q3: I've increased the temperature to 110 °C, but now I'm seeing multiple side products. What is happening?

Elevated temperatures can accelerate undesired reaction pathways. For this substrate, the most likely side reactions are:

  • Protodebromination (Dehalogenation): The starting material loses its bromine atom and is replaced by a hydrogen. This occurs when a palladium-hydride (Pd-H) species forms and undergoes reductive elimination with the aryl group.[3] This can be exacerbated by certain bases or alcoholic solvents at high temperatures.

  • Homocoupling: Two molecules of the boronic acid coupling partner react to form a dimer. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[4]

  • Thermal Decomposition: The starting material, boronic acid, or the catalyst complex itself may begin to degrade at excessive temperatures, leading to a complex mixture and the formation of palladium black (aggregated, inactive palladium).[6]

Mitigation Strategies:

  • Lower the Temperature: Return to the 80-100 °C range.

  • Screen a Different Base: A milder base, such as K₃PO₄ or Cs₂CO₃, might be more suitable than stronger bases like NaOH or KOBu-t.[7]

  • Change the Ligand: A more robust ligand can stabilize the palladium catalyst at higher temperatures and may favor the desired reductive elimination over side reactions.[8]

Data & Protocols
Table 1: Temperature Effects on Suzuki-Miyaura Catalytic Cycle
Catalytic StepGeneral Temperature DependencePotential Issues at Excessive Temperatures
Oxidative Addition Rate increases with temperature. Often the rate-determining step.[8]Can be outcompeted by catalyst decomposition.
Transmetalation Rate increases with temperature. Base-mediated.Boronic acid/ester instability (protodeboronation) increases.[7]
Reductive Elimination Rate increases with temperature.[9]Can be outcompeted by side reactions like β-hydride elimination or catalyst aggregation.
General Protocol for Temperature Screening

This protocol provides a starting point for optimizing the reaction temperature for the coupling of 4-Bromo-2-methoxy-5-methylbenzoic acid with a generic arylboronic acid.

Reagents & Equipment:

  • 4-Bromo-2-methoxy-5-methylbenzoic acid (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)[1]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[1]

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv.)[2]

  • Degassed solvent (e.g., Dioxane/H₂O 4:1)[4]

  • Flame-dried reaction vials with stir bars

  • Inert gas supply (Argon or Nitrogen)

  • Heating block or oil bath

Procedure:

  • To a reaction vial, add the 4-Bromo-2-methoxy-5-methylbenzoic acid, arylboronic acid, base, and palladium catalyst.

  • Seal the vial and purge with inert gas for 5-10 minutes.

  • Add the degassed solvent system via syringe.

  • Place the vial in a pre-heated block at your starting temperature (e.g., 90 °C).

  • Stir the reaction vigorously.

  • Monitor the reaction progress at set time intervals (e.g., 2h, 6h, 12h) by taking a small aliquot and analyzing via LC-MS or TLC.

  • Based on the conversion and impurity profile, either continue at the current temperature, or set up parallel reactions at different temperatures (e.g., 80 °C, 100 °C, 110 °C) to find the optimal balance of reaction rate and cleanliness.

Visual Guides
Diagram 1: Temperature Optimization Workflow

This diagram illustrates a logical workflow for troubleshooting and optimizing the reaction temperature.

G cluster_0 Phase 1: Initial Screen cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Optimization Start Start Reaction (e.g., 90°C, 12h) Monitor Monitor by LC-MS/TLC Start->Monitor Check >80% Conversion? Monitor->Check HighImp High Impurities Monitor->HighImp Side Products >10% LowConv Low Conversion (<80%) Check->LowConv Success Optimal Temp Found Check->Success Yes CheckReagents Verify Reagent Quality & Degassing LowConv->CheckReagents DecTemp Decrease Temp (e.g., 80°C) HighImp->DecTemp ReScreen Re-screen Ligand/Base HighImp->ReScreen If temp change fails IncTemp Increase Temp (e.g., 105°C) IncTemp->Monitor DecTemp->Monitor CheckReagents->IncTemp Reagents OK ReScreen->Start

Caption: A decision tree for systematic temperature optimization.

Diagram 2: Effect of Temperature on Key Reaction Pathways

This diagram shows how temperature can influence the desired catalytic cycle versus common undesired side reactions.

G cluster_temp Temperature Effect Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-Br Pd0->OxAdd Oxidative Addition Decomp Pd Black (Decomposition) Pd0->Decomp Trans Ar-Pd(II)-Ar' OxAdd->Trans Transmetalation Dehalo Ar-H (Dehalogenation) OxAdd->Dehalo via Pd-H Product Ar-Ar' (Product) Trans->Product Reductive Elimination Product->Pd0 LowT Low Temp (e.g., 60°C) - Slow Rate OptimalT Optimal Temp (e.g., 90°C) - Good Rate & Selectivity OptimalT->Trans Favors HighT High Temp (e.g., 120°C) - Fast Rate, More Side Reactions HighT->Decomp Accelerates HighT->Dehalo Promotes

Caption: Temperature influences the balance between productive coupling and side reactions.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Kalishyn, Y., et al. (2020). Synthesis and Thermal Stability of Palladium Nanoparticles Supported on γ-Αl2O3. PDF. Retrieved from [Link]

  • Frontiers. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate. Retrieved from [Link]

  • Reddit. (2025, October 12). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC. Retrieved from [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. Retrieved from [Link]

  • PMC. (n.d.). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Organic Syntheses Procedure. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

Sources

Solubility issues of 4-Bromo-2-methoxy-5-methylbenzoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 4-Bromo-2-methoxy-5-methylbenzoic acid. This document provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffers. Due to its substituted aromatic carboxylic acid structure, this compound exhibits inherently low aqueous solubility in its neutral form, a common hurdle in experimental design. This guide explains the physicochemical principles governing its solubility and provides validated, step-by-step protocols to overcome these challenges.

Physicochemical Properties at a Glance

Understanding the fundamental properties of 4-Bromo-2-methoxy-5-methylbenzoic acid is the first step in troubleshooting solubility. The carboxylic acid group is the primary determinant of its pH-dependent solubility.

PropertyValue / PredictionSource
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol [1]
Predicted pKa ~3.87[2]
Predicted LogP 2.46[1]
Appearance Solid[2]

Note: The pKa value is predicted for a close isomer and serves as a strong estimate. The LogP value indicates moderate lipophilicity, contributing to low water solubility.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my 4-Bromo-2-methoxy-5-methylbenzoic acid not dissolving in my neutral aqueous buffer (e.g., PBS at pH 7.4)?

A1: The Root Cause: pH-Dependent Ionization

The primary reason for poor solubility in neutral or acidic buffers is the protonation state of the carboxylic acid group. Like most carboxylic acids, 4-Bromo-2-methoxy-5-methylbenzoic acid is a weak acid.[3] Its solubility is governed by the pH of the solution relative to its acid dissociation constant (pKa), which is predicted to be around 3.87.[2]

  • At pH < pKa: The compound exists predominantly in its neutral, protonated (-COOH) form. This form is less polar and has very low solubility in water due to the hydrophobic nature of the brominated aromatic ring.[4][5]

  • At pH > pKa: The compound deprotonates to form its conjugate base, a carboxylate salt (-COO⁻). This ionized form is significantly more polar and, therefore, much more soluble in aqueous solutions.[6][7]

As a rule of thumb, for every pH unit above the pKa, the proportion of the soluble, deprotonated form increases tenfold.[4] At a neutral pH of 7.4, the compound should theoretically be soluble, but direct dissolution of the solid powder into the buffer can be kinetically slow and lead to the formation of insoluble aggregates.

Insoluble Insoluble Form R-COOH (Protonated) Equilibrium Insoluble->Equilibrium Soluble Soluble Form R-COO⁻ (Deprotonated Salt) Equilibrium->Soluble note1 Increasing pH shifts equilibrium to the soluble form. note1->Equilibrium

Caption: pH-dependent equilibrium of a carboxylic acid.

Q2: What is the most effective first step to solubilize this compound for my experiments?

A2: pH Adjustment via an Alkaline Stock Solution.

The most reliable and common method to solubilize a poorly soluble carboxylic acid is to first dissolve it in a dilute basic solution to form the highly soluble salt, which can then be diluted into your final buffer.[8][9]

Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol details the preparation of a stock solution by first deprotonating the acid with NaOH.

  • Calculate Mass: Weigh out 2.45 mg of 4-Bromo-2-methoxy-5-methylbenzoic acid for 1 mL of a 10 mM stock solution.

  • Initial Suspension: Add the weighed compound to a microcentrifuge tube. Add approximately 80% of the final desired volume of purified water (e.g., 800 µL for a 1 mL final volume). The compound will not dissolve at this stage.

  • pH Adjustment: While vortexing or stirring, add 1 M NaOH dropwise (typically a few microliters) until the solid completely dissolves. The solution should become clear. This ensures the compound is fully converted to its sodium salt.

  • Final Volume Adjustment: Once the compound is fully dissolved, add purified water to reach the final desired volume (e.g., bring to 1 mL). Mix thoroughly.

  • Verification (Optional but Recommended): Check the pH of the stock solution. It will be alkaline. This stock can now be diluted into your final experimental buffer. The buffer's capacity should be sufficient to bring the pH of the final working solution to the desired experimental value.[10]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[11]

Q3: I prepared an alkaline stock, but a precipitate formed immediately upon dilution into my final aqueous buffer. What should I do?

A3: Use a Co-solvent for a High-Concentration Stock.

Precipitation upon dilution means the final concentration of your compound, even in its salt form, exceeds its solubility limit in the final buffer, or the buffer's capacity was insufficient to maintain a high enough pH. The next-best strategy is to use a water-miscible organic co-solvent, like Dimethyl Sulfoxide (DMSO), to create a highly concentrated stock solution.[12][]

Co-solvents work by reducing the polarity of the aqueous environment, which decreases the energy required to create a cavity for the non-polar solute molecule.[]

Experimental Protocol: Preparation of a 100 mM DMSO Stock Solution

  • Weigh Compound: Weigh 24.51 mg of 4-Bromo-2-methoxy-5-methylbenzoic acid and place it in a suitable vial.

  • Add Co-solvent: Add 1 mL of high-purity DMSO.

  • Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[8] Gentle warming may also be used, but ensure the compound is stable at the applied temperature.

  • Serial Dilution: This high-concentration stock can now be serially diluted into your aqueous buffer to achieve the desired final concentration. Crucially, always add the DMSO stock to the buffer, not the other way around, while vortexing to ensure rapid mixing and prevent localized high concentrations that can cause precipitation.

cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation A 1. Weigh Compound B 2. Add 100% DMSO A->B C 3. Vortex / Sonicate to Dissolve B->C D 4. 100 mM Stock in DMSO C->D E 5. Pipette DMSO Stock D->E Dilution Step F 6. Add to Aqueous Buffer (while vortexing) E->F G 7. Final Working Solution (<0.5% DMSO) F->G

Caption: Workflow for preparing a DMSO stock and diluting into buffer.

Q4: Are there any critical considerations when using a DMSO stock in biological assays?

A4: Yes. Minimizing Off-Target Effects is Crucial.

While DMSO is a powerful and common co-solvent, it is not biologically inert and can affect experimental outcomes.[8][12]

  • Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize toxicity or other off-target effects.[8] You must calculate your dilutions accordingly.

  • Vehicle Control: Always include a "vehicle control" in your experimental design. This control should contain the same final concentration of DMSO as your test samples but without the compound. This allows you to subtract any effects caused by the solvent itself.

  • Precipitation Check: After diluting your DMSO stock into the final buffer, visually inspect the solution for any signs of precipitation (haziness, cloudiness, or visible particles). If observed, you may need to lower the final concentration or explore advanced methods.

Q5: My experiment is highly sensitive to both pH changes and organic solvents. What advanced solubilization techniques can I explore?

A5: Advanced Formulation Strategies.

For highly sensitive systems where pH adjustment and co-solvents are not viable, several advanced techniques can be employed. These typically require more formulation development.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Solutol® HS-15 can be used at concentrations above their critical micelle concentration (CMC).[12] The compound partitions into the hydrophobic core of the micelles, increasing its apparent solubility in the aqueous phase.[14]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12] The lipophilic 4-Bromo-2-methoxy-5-methylbenzoic acid can form a "host-guest" inclusion complex with CDs like Hydroxypropyl-β-Cyclodextrin (HP-β-CD), significantly enhancing its aqueous solubility.[3][12]

  • Particle Size Reduction: For preparing suspensions, reducing the particle size of the solid compound via techniques like micronization or sonication increases the surface area-to-volume ratio, which can enhance the dissolution rate.[12]

These advanced methods require careful optimization and validation to ensure the formulation components do not interfere with the experimental assay.[9]

References

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Physics Forums. (2023, February 24). Understanding the Effect of pH on Benzoic Acid Solubility. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Oreate AI Blog. (2026, January 8). Understanding the Solubility of Benzoic Acid in Water. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017, June 1). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. [Link]

  • Sciencing. (2022, August 30). Why Is Benzoic Acid Slightly Soluble In Water?. [Link]

  • Patsnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • LookChem. (n.d.). 5-BroMo-2-Methoxy-4-Methyl-benzoic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. [Link]

  • LCGC International. (2022, April 15). Buffer Preparation — Hints, Tips and Common Errors. [Link]

Sources

Technical Support Center: Troubleshooting Regioisomeric Impurity Removal for 4-Bromo-2-methoxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists working with 4-Bromo-2-methoxy-5-methylbenzoic acid (CAS 2293347-43-8).

Synthesizing this highly specific active pharmaceutical ingredient (API) intermediate inherently produces regioisomeric impurities. This guide bypasses generic advice, offering field-proven, causality-driven protocols to help you achieve >99% purity without relying on bottleneck techniques like preparative HPLC.

Part 1: The Root Cause of Regioisomer Formation

Q: Why do I consistently see 3-bromo and 6-bromo impurities in my crude product after the bromination step?

A: The formation of these regioisomers is a direct consequence of competing directing effects on the aromatic ring during Electrophilic Aromatic Substitution (EAS) [1].

When brominating the precursor (2-methoxy-5-methylbenzoic acid), the reagents must navigate a complex electronic environment:

  • Methoxy group (-OCH₃): A strongly activating, ortho/para-directing group.

  • Methyl group (-CH₃): A moderately activating, ortho/para-directing group.

  • Carboxylic acid (-COOH): A deactivating, meta-directing group.

While the 4-position is the targeted site, the 3-position (ortho to the methoxy group) and the 6-position (ortho to the methyl group) remain electronically accessible. Because the methoxy and methyl groups are both activators, they compete to stabilize the sigma complex during the EAS mechanism, leading to a predictable spread of regioisomers [1].

EAS_Pathway SM 2-Methoxy-5-methylbenzoic acid (Starting Material) Reagent Bromination (Br2 or NBS) SM->Reagent Major 4-Bromo Isomer (Target API Intermediate) Reagent->Major Target Pathway Minor1 3-Bromo Isomer (Impurity) Reagent->Minor1 Competing EAS Minor2 6-Bromo Isomer (Impurity) Reagent->Minor2 Competing EAS

Electrophilic Aromatic Substitution (EAS) pathways leading to regioisomeric impurities.

Part 2: Quantitative Data & Impurity Profiling

To successfully separate these isomers, we must exploit their subtle structural differences. The position of the bulky bromine atom relative to the carboxylic acid alters both the steric hindrance of the molecule and its pKa (due to the inductive electron-withdrawing effect of the halogen) [3].

Table 1: Regioisomer Profiling and Physicochemical Impact

IsomerStructural PositionSteric Hindrance (vs. COOH)Relative pKa ImpactTypical Crude Abundance
4-Bromo (Target)Para to -COOHLow (Linear packing)Baseline85 - 90%
6-Bromo (Impurity)Ortho to -COOHHigh (Steric clash)More Acidic (Lower pKa)5 - 10%
3-Bromo (Impurity)Meta to -COOHMediumSlightly Acidic< 5%

Part 3: Field-Proven Purification Workflows

Q: How can I selectively isolate the 4-bromo target compound without using chromatography?

A: The most scalable and cost-effective approach is Amine Salt Resolution (also known as diastereomeric or simple acid-base crystallization).

The Causality: Dicyclohexylamine (DCHA) is a bulky secondary amine. When it pairs with the target 4-bromo isomer, the relatively unhindered nature of the para-bromo substitution allows the resulting salt to pack tightly into a rigid, highly insoluble crystal lattice. Conversely, the 3-bromo and 6-bromo isomers suffer from severe steric clash between the bromine atom and the adjacent functional groups. This steric strain prevents efficient crystal packing, keeping the impurity salts highly soluble in the mother liquor [2].

Purification_Workflow Crude Crude Mixture (4-Br, 3-Br, 6-Br isomers) SaltForm Add Dicyclohexylamine (DCHA) in EtOAc / EtOH Crude->SaltForm Crystallization Controlled Cooling (80°C to 5°C) SaltForm->Crystallization Filtration Filtration & Washing Crystallization->Filtration Solid 4-Bromo DCHA Salt (High Purity Solid) Filtration->Solid Filter Cake MotherLiquor Mother Liquor (Enriched in 3-Br & 6-Br) Filtration->MotherLiquor Filtrate Hydrolysis Acidic Hydrolysis (HCl / H2O) Solid->Hydrolysis PureAPI Pure 4-Bromo-2-methoxy- 5-methylbenzoic acid Hydrolysis->PureAPI

Amine salt resolution workflow for isolating the 4-bromo target compound from impurities.

Protocol A: DCHA Salt Resolution (Self-Validating Methodology)

Follow this step-by-step procedure to execute the amine salt resolution safely and effectively [2, 4].

  • Dissolution: Suspend 1.0 equivalent of the crude 4-Bromo-2-methoxy-5-methylbenzoic acid mixture in 5 volumes of Ethyl Acetate (EtOAc) and 1 volume of Ethanol (EtOH).

    • Causality: The EtOH acts as a protic co-solvent to disrupt hydrogen bonding between the carboxylic acid dimers, ensuring complete dissolution upon heating.

  • Salt Formation: Heat the suspension to 60°C under moderate stirring. Dropwise, add 1.05 equivalents of Dicyclohexylamine (DCHA).

    • Validation Check: The solution must become completely homogeneous and clear within 10 minutes of the DCHA addition. If turbidity persists, the crude contains insoluble inorganic salts; filter the hot solution before proceeding.

  • Controlled Crystallization: Cool the mixture at a strictly controlled rate of 10°C/hour down to 5°C.

    • Causality: Slow cooling allows the thermodynamically stable 4-bromo DCHA salt to form a pure crystal lattice. Rapid crash-cooling will cause kinetic trapping, forcing the sterically hindered 3-bromo and 6-bromo salts to co-precipitate.

  • Filtration: Filter the resulting slurry and wash the filter cake with 2 volumes of ice-cold (0°C) EtOAc.

    • Validation Check: Analyze the mother liquor via HPLC. It should demonstrate >80% enrichment of the 3-bromo and 6-bromo impurities. If the mother liquor contains high levels of the 4-bromo target, your solvent volume was too high.

  • Acidic Hydrolysis: Suspend the purified filter cake in 5 volumes of deionized water. Slowly add 2.0 M HCl while stirring until the aqueous phase reaches pH 1.5. Extract the liberated free acid with Dichloromethane (DCM), dry the organic layer over Na₂SO₄, and concentrate under vacuum to yield the pure target compound.

    • Validation Check: The aqueous layer must be verified at pH < 2.0. If the pH is higher, the DCHA salt will not fully dissociate, resulting in severe yield loss.

Part 4: Process Optimization FAQs

Q: My isolated yield drops significantly after recrystallization. How do I improve recovery? A: Yield loss during crystallization is usually a thermodynamic issue related to solvent selection. If you are losing >20% of your target compound to the mother liquor, transition from a pure organic solvent system to a pH-mediated aqueous system. By using an ammonium dihydrogen phosphate buffer, you can exploit the lower pKa of the 6-bromo impurity. The 6-bromo isomer will remain dissolved as a highly soluble sodium/ammonium salt, while the less acidic 4-bromo target selectively precipitates [3].

Q: Can I suppress the formation of these impurities upstream during the bromination step? A: Yes. The regioselectivity of the EAS reaction is highly temperature-dependent. If you are currently running the bromination at room temperature, the thermal energy overcomes the activation barriers for the minor pathways. By lowering the reaction temperature to between -78°C and 0°C, and swapping aggressive reagents (like Br₂/FeBr₃) for milder alternatives (like N-Bromosuccinimide in DMF), you kinetically favor the most electronically activated position (the 4-position), significantly reducing the initial impurity load [1].

References

  • Practical Process Research and Development: A Guide for Organic Chemists (Neal G. Anderson) Source: Elsevier URL:[Link]

  • A simple and efficient separation of the Hofmann degradation mixture of 2-amino-4-bromobenzoic acid and 2-amino-5-bromobenzoic acid Source: Arkivoc URL:[Link]

  • 2-bromo-3-nitrobenzoic acid Source: Organic Syntheses URL:[Link]

Validation & Comparative

A Comparative Guide to the 13C NMR Spectral Data of 4-Bromo-2-methoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel or synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR spectral data for 4-Bromo-2-methoxy-5-methylbenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry and materials science. By comparing its predicted spectral features with those of structurally related analogs, we aim to provide a robust framework for its identification and characterization.

The Foundational Principles of 13C NMR in Aromatic Systems

13C NMR spectroscopy detects the resonance of the ¹³C isotope, providing information about the chemical environment of each carbon atom in a molecule.[1][2][3] The chemical shift (δ), reported in parts per million (ppm), is the key parameter derived from a 13C NMR spectrum. It is highly sensitive to the electronic environment surrounding a carbon nucleus.[1] In aromatic systems like benzoic acid derivatives, the chemical shifts of the ring carbons are influenced by the electronic effects (both inductive and resonance) of the substituents.

Electronegative substituents, such as bromine and the methoxy group, generally deshield adjacent carbons, causing their signals to appear at a higher chemical shift (downfield).[1][2] Conversely, electron-donating groups, like the methyl group, tend to shield nearby carbons, shifting their signals to a lower chemical shift (upfield). The position of the substituent on the aromatic ring also plays a critical role in determining the extent of these shifts.

Predicted 13C NMR Spectral Data for 4-Bromo-2-methoxy-5-methylbenzoic Acid

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O~168
C1~125
C2~158
C3~115
C4~120
C5~135
C6~112
-OCH3~56
-CH3~16

Comparative Analysis with Structurally Related Benzoic Acids

To validate our predictions and provide a comprehensive understanding of the substituent effects, we will now compare the predicted spectrum of our target molecule with the experimental 13C NMR data of several related benzoic acid derivatives. This comparative approach is a powerful tool for spectral assignment and structural confirmation.

CompoundC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)C=O (ppm)Other (ppm)
Benzoic Acid[4]131.8130.8129.5134.1129.5130.8170.1-
4-Bromobenzoic Acid[4]131.1132.5132.8128.8132.8132.5168.8-
2-Methoxybenzoic Acid[5]--------
5-Methylbenzoic Acid--------
4-Bromo-2-methoxy-5-methylbenzoic Acid (Predicted)~125~158~115~120~135~112~168-OCH3: ~56, -CH3: ~16

Note: Complete experimental data for all carbons of 2-Methoxybenzoic Acid and 5-Methylbenzoic Acid were not available in the searched literature.

The analysis of the substituent effects is as follows:

  • Carboxylic Acid Group (-COOH): This group is electron-withdrawing and consistently places the carbonyl carbon (C=O) signal significantly downfield, typically in the range of 165-175 ppm.[6]

  • Bromo Group (-Br) at C4: Bromine is an electronegative atom that exerts a deshielding effect. In 4-bromobenzoic acid, the C4 signal is observed around 128.8 ppm.[4] In our target molecule, this effect is also expected to influence the chemical shift of C4.

  • Methoxy Group (-OCH3) at C2: The methoxy group is strongly electron-donating through resonance and electron-withdrawing through induction. The resonance effect typically dominates, leading to a significant upfield shift of the ortho and para carbons and a downfield shift of the ipso-carbon (C2). This is expected to be a major contributor to the predicted chemical shift of C2. The carbon of the methoxy group itself typically resonates around 55-60 ppm.

  • Methyl Group (-CH3) at C5: The methyl group is a weak electron-donating group, causing a slight shielding (upfield shift) of the ortho and para carbons relative to it. The methyl carbon itself will appear in the aliphatic region, typically around 15-25 ppm.

Experimental Protocol for 13C NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as its signal should not overlap with the signals of the analyte.[6]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct positioning within the magnet.

    • Insert the sample into the NMR spectrometer.

  • Spectrometer Calibration:

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks. This is an iterative process of adjusting the shim coils while observing the lock signal.

  • Data Acquisition:

    • Set the appropriate acquisition parameters for a 13C NMR experiment. This includes:

      • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

      • Spectral Width: A wide spectral width (e.g., 0-220 ppm) is necessary to encompass the full range of carbon chemical shifts.[1][2]

      • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

      • Relaxation Delay (d1): A sufficient delay (e.g., 2-5 seconds) between pulses is needed to allow for the relaxation of the carbon nuclei, ensuring accurate signal integration, although integration is not typically the primary focus in 13C NMR.[6]

    • Initiate the data acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum by setting the chemical shift of the solvent signal to its known value (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the peaks if quantitative information is desired, though this is less common and requires specific experimental conditions for accuracy in 13C NMR.

    • Perform peak picking to identify the precise chemical shift of each signal.

Visualizing the Experimental Workflow and Substituent Effects

To further clarify the process and the underlying chemical principles, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 To Spectrometer acq2 Lock and Shim acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire Data acq3->acq4 proc1 Fourier Transform acq4->proc1 Raw Data (FID) proc2 Phase Correction proc1->proc2 proc3 Referencing proc2->proc3 proc4 Peak Picking proc3->proc4 final 13C NMR Spectrum proc4->final Final Spectrum

Caption: Experimental workflow for 13C NMR data acquisition and processing.

Caption: Influence of substituents on the 13C NMR chemical shifts of the aromatic carbons.

Conclusion

The structural elucidation of 4-Bromo-2-methoxy-5-methylbenzoic acid can be confidently achieved through 13C NMR spectroscopy. By understanding the fundamental principles of substituent effects and leveraging comparative data from analogous compounds, a reliable prediction of its 13C NMR spectrum can be made. This guide provides the necessary theoretical background, predicted spectral data, a practical experimental protocol, and visual aids to assist researchers in the unambiguous identification and characterization of this and similar substituted benzoic acid derivatives. The combination of predictive analysis and a systematic experimental approach ensures the scientific rigor required in modern chemical research and development.

References

  • Doc Brown's. (2025, November 15). Interpreting the 13 C NMR spectrum of benzoic acid.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • Mizyuk, V., et al. (2008). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace.
  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from .

  • PubChem. (n.d.). 2-Methoxybenzoic acid.
  • MilliporeSigma. (n.d.). 2-Bromo-5-methoxy-4-methylbenzoic acid. Retrieved from .

  • SpectraBase. (n.d.). 3-Bromo-4-methyl-benzoic acid.
  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy.
  • Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • PubChem. (n.d.). 4-Bromobenzoic acid.
  • FooDB. (2010, April 8). Showing Compound 2-Methoxybenzoic acid (FDB010544).
  • Exner, O., et al. (2000). Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C.
  • Mestrelab. (2026, March 5). Download NMR Predict.
  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.
  • PubChem. (n.d.). 4-Bromo-2-fluoro-5-methylbenzoic acid.
  • Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy.
  • NIST. (n.d.). Benzoic acid, 2-methoxy-.
  • NIST. (n.d.). Benzoic acid, 4-bromo-.
  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?
  • nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from .

  • MDPI. (n.d.). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution).
  • LibreTexts. (n.d.). The basics of 13C-NMR spectroscopy.
  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from .

  • SIELC Technologies. (2018, May 16). 4-Bromobenzoic acid.
  • Royal Society of Chemistry. (n.d.).

Sources

Advanced HPLC Method Development for 4-Bromo-2-methoxy-5-methylbenzoic Acid: A Comparative Guide to Column Selectivity and pH Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Developing a robust High-Performance Liquid Chromatography (HPLC) method for highly substituted aromatic compounds like 4-Bromo-2-methoxy-5-methylbenzoic acid requires a deep understanding of molecular interactions. As a critical intermediate in pharmaceutical synthesis, assessing its purity demands baseline resolution from closely related structural analogs, such as des-bromo impurities, demethylated degradants, and positional isomers (e.g., 5-bromo-2-methoxy-4-methylbenzoic acid).

Standard reversed-phase (RP) methods often fail to resolve these critical pairs because their hydrophobicities are nearly identical. To achieve true selectivity, an analytical scientist must manipulate orthogonal chromatographic parameters—specifically, stationary phase chemistry and mobile phase pH—to exploit the unique electronic properties of the halogenated aromatic ring and the ionizable carboxylic acid group.

Mechanistic Rationale: Column Chemistry & Selectivity

When evaluating column chemistries, we must look beyond standard hydrophobic dispersion. 4-Bromo-2-methoxy-5-methylbenzoic acid possesses a dense electron cloud from the methoxy and methyl groups, coupled with the strong electronegativity of the bromine atom.

  • Standard C18 (Octadecylsilane): Relies almost exclusively on hydrophobic (van der Waals) interactions. Because positional isomers have identical molecular weights and similar partition coefficients (LogP), C18 columns often yield co-elution.

  • Phenyl-Hexyl: Introduces

    
     interactions. The phenyl ring of the stationary phase interacts with the 
    
    
    
    -electrons of the analyte's benzoic acid core, offering slight improvements in isomeric resolution.
  • PFP (Pentafluorophenyl): The optimal choice for halogenated aromatics. The highly electronegative fluorine atoms on the PFP ring create a strong dipole moment. This enables a multi-mode retention mechanism: hydrophobic interactions,

    
     stacking, dipole-dipole interactions, and specific halogen bonding with the bromine atom[1]. PFP phases provide exceptional orthogonal selectivity for halogenated and substituted aromatics compared to traditional alkyl phases[2].
    

Interactions Analyte 4-Bromo-2-methoxy- 5-methylbenzoic acid C18 C18 Column (Hydrophobic Only) Analyte->C18 Alkyl Chain Dispersion PFP PFP Column (Multi-mode Interactions) Analyte->PFP Pi-Pi Stacking Analyte->PFP Dipole-Dipole Analyte->PFP Halogen Interaction

Fig 2. Mechanistic comparison of analyte interactions between C18 and PFP stationary phases.

The Critical Role of Mobile Phase pH

The causality behind peak shape and retention in acidic compounds hinges on the Acid Dissociation Constant (


). Benzoic acid derivatives typically exhibit a 

between 4.0 and 4.5.

If the mobile phase pH is near the


 (e.g., pH 4.0), the analyte exists in an equilibrium between its protonated (neutral) and unprotonated (ionized benzoate) states, leading to severe peak broadening and split peaks. If the pH is neutral (pH ~7.0), the molecule is fully ionized, highly polar, and will elute near the void volume (

) with poor retention on RP columns[3].

To ensure robust retention and sharp peak symmetry, the mobile phase pH must be strictly controlled to at least 1.5 to 2 units below the analyte's


[4]. Utilizing a mobile phase pH of 2.0–2.5 (achieved via 0.1% Trifluoroacetic acid or 0.1% Phosphoric acid) fully suppresses ionization, forcing the compound into its lipophilic, neutral state[3][4].

Experimental Design & Step-by-Step Methodology

To objectively compare performance, the following self-validating protocol was executed. The system is designed to automatically verify its own suitability prior to sample analysis.

Workflow A Define Target: 4-Bromo-2-methoxy-5-methylbenzoic acid B Select Stationary Phase (Evaluate C18, PFP, Phenyl) A->B C Optimize Mobile Phase pH (Target pH 2.5 for protonation) B->C D Gradient Optimization (Acetonitrile / Water + 0.1% TFA) C->D E Method Validation (Specificity, Linearity, Robustness) D->E

Fig 1. Step-by-step method development workflow for acidic halogenated aromatics.

Step 1: Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile.

  • Standard Stock: Accurately weigh 10 mg of 4-Bromo-2-methoxy-5-methylbenzoic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Spiked Impurity Solution: Spike the standard with 0.1% w/w of the des-bromo impurity and the 5-bromo positional isomer to evaluate resolution.

Step 2: Chromatographic Conditions
  • Columns Evaluated:

    • Standard C18 (150 x 4.6 mm, 3 µm)

    • Phenyl-Hexyl (150 x 4.6 mm, 3 µm)

    • PFP (150 x 4.6 mm, 3 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.1)

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: 10%

      
       80% B
      
    • 12–15 min: 80% B

    • 15–15.1 min: 80%

      
       10% B (Re-equilibration for 5 mins)
      
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 230 nm

  • Injection Volume: 5 µL

Step 3: System Suitability Testing (Self-Validation Criteria)

Before analyzing unknown samples, the system must pass the following criteria based on 6 replicate injections of the standard:

  • %RSD of Peak Area:

    
     2.0%
    
  • USP Tailing Factor (

    
    ): 
    
    
    
    1.5
  • Resolution (

    
    ): 
    
    
    
    2.0 between the main peak and the closest eluting isomer.

Comparative Performance Data

Table 1: Stationary Phase Selectivity Comparison

Conditions: pH 2.1 Gradient as described above. Target: Resolving the main peak from the 5-bromo positional isomer.

Column ChemistryRetention Time (

)
USP Tailing FactorResolution (

) from Isomer
Selectivity Mechanism
Standard C18 8.45 min1.151.1 (Co-elution)Hydrophobic dispersion only
Phenyl-Hexyl 8.90 min1.121.6 (Partial)Hydrophobic +

stacking
PFP 9.65 min1.083.4 (Baseline) Hydrophobic +

+ Dipole + Halogen

Analysis: The C18 column failed to provide baseline resolution (


 < 1.5) because the hydrophobicity of the positional isomer is virtually identical to the target compound. The PFP column, leveraging its fluorinated ring to interact specifically with the bromine atom and the aromatic 

-system, achieved massive orthogonal selectivity, pushing the resolution to a highly robust 3.4.
Table 2: Impact of Mobile Phase pH on PFP Column Performance

Conditions: Isocratic 50:50 A:B to isolate pH effects.

Mobile Phase BufferMeasured pHAnalyte Ionization StateRetention Factor (

)
USP Tailing Factor
0.1% TFA 2.1Fully Protonated (Neutral)4.81.08
10 mM Ammonium Acetate 5.5Partial Ionization2.12.85 (Severe Tailing)
10 mM Phosphate Buffer 6.8Fully Ionized (Anion)0.4 (Elutes at void)N/A (Distorted)

Analysis: At pH 6.8, the carboxylic acid is deprotonated, rendering the molecule highly hydrophilic. It washes out of the RP column almost immediately. At pH 5.5 (near the


), the mixed ionization states cause severe peak tailing. Operating at pH 2.1 ensures a single, neutral molecular state, yielding excellent retention and peak symmetry.

Conclusion

For the purity assessment of 4-Bromo-2-methoxy-5-methylbenzoic acid, relying on default C18 methodologies introduces high risks of impurity co-elution. By shifting to a Pentafluorophenyl (PFP) stationary phase , analysts can exploit halogen and dipole-dipole interactions to achieve baseline resolution of critical isomeric pairs. Furthermore, strictly controlling the mobile phase to pH


 2.5  is non-negotiable to suppress the ionization of the carboxylic acid group, ensuring reproducible retention times and optimal peak symmetry.

References

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Comparative Infrared Spectroscopy Guide: 4-Bromo-2-methoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and organic synthesis, highly functionalized benzoic acid derivatives serve as critical building blocks. 4-Bromo-2-methoxy-5-methylbenzoic acid (CAS: 2293347-43-8)[1] is a prime example, featuring a complex interplay of electron-withdrawing and electron-donating substituents on a single aromatic ring.

As a Senior Application Scientist, accurate structural verification of such compounds is paramount. This guide objectively compares the Infrared (IR) spectral fingerprint of 4-Bromo-2-methoxy-5-methylbenzoic acid against its structural precursors (benzoic acid and 2-methoxybenzoic acid) to isolate the spectroscopic impact of its functional groups. Furthermore, it provides a rigorous, data-backed comparison of the two primary analytical methodologies used to acquire these spectra: Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission .

Part 1: Molecular Causality & Spectral Fingerprinting

To accurately identify 4-Bromo-2-methoxy-5-methylbenzoic acid, we must move beyond memorizing peak values and understand the causality behind the spectral shifts. The molecule's IR signature is dictated by the electronic and steric interactions of its substituents:

  • The Intramolecular Hydrogen Bond Effect: In 2-methoxybenzoic acid derivatives, the ortho-methoxy oxygen acts as a hydrogen bond acceptor for the adjacent carboxylic acid proton[2]. This resonance-stabilized intramolecular hydrogen bond weakens the carbonyl (C=O) double bond, shifting its stretching frequency to a lower wavenumber (~1680 cm⁻¹) compared to the free C=O in unsubstituted benzoic acid[3].

  • The Heavy Atom & Inductive Effect: The bromine atom at the para position exerts a strong electron-withdrawing inductive effect. This alters the electron density of the aromatic ring, fine-tuning the aromatic C=C stretches and introducing a distinct, heavy-atom C–Br stretch in the far-IR region.

Product vs. Structural Alternatives

By comparing our target product against simpler structural alternatives, we can isolate the specific spectral contributions of the methoxy and bromo groups.

Table 1: Comparative IR Band Assignments (Quantitative Summary)

Functional GroupBenzoic Acid (Alternative 1)2-Methoxybenzoic Acid (Alternative 2)4-Bromo-2-methoxy-5-methylbenzoic acid (Target Product)Mechanistic Causality
O–H Stretch (Carboxylic) ~2500–3300 cm⁻¹ (Broad)~2500–3300 cm⁻¹ (Broad)~2500–3300 cm⁻¹ (Broad)Dimerization and strong hydrogen bonding broaden the peak[3].
C=O Stretch (Carboxylic) ~1696 cm⁻¹ (Bound) / ~1742 cm⁻¹ (Free)[4]~1680–1720 cm⁻¹[3]~1675–1685 cm⁻¹ Ortho-methoxy group induces intramolecular H-bonding, lowering the frequency[2].
C–O Stretch (Methoxy) N/A~1200–1300 cm⁻¹[3]~1200–1280 cm⁻¹ Asymmetric stretching of the ether linkage[3].
C–Br Stretch (Halide) N/AN/A~500–600 cm⁻¹ Heavy atom effect; highly specific low-frequency vibration.
C–H Stretch (Aromatic) ~3000–3100 cm⁻¹~3000–3100 cm⁻¹[3]~3000–3100 cm⁻¹ Standard sp² hybridized carbon-hydrogen stretching[3].

Part 2: Analytical Methodologies (ATR-FTIR vs. KBr Pellet)

For solid crystalline powders like 4-Bromo-2-methoxy-5-methylbenzoic acid, the sample introduction technique directly dictates the quality of the resulting spectrum. We compare the two industry-standard methods below.

Table 2: Performance Comparison of IR Analytical Techniques

ParameterKBr Pellet Method (Transmission)ATR-FTIR Method (Reflectance)
Physical Principle IR beam passes through a transparent matrix[5].Evanescent wave penetrates the sample surface[6].
Sensitivity Superior. Longer effective pathlength detects trace impurities[7].Moderate. Shallow penetration depth limits trace detection[7].
Spectral Quality Classic transmission spectra; ideal for library matching[7].Potential peak shifts at lower wavenumbers due to refractive index changes[7].
Sample Prep High (Requires precise weighing, mixing, and pressing)[6].Zero (Direct application to crystal)[6].

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying chemical causality.

Protocol A: High-Resolution KBr Pellet Transmission

Best for: Building reference libraries and trace impurity analysis.

  • Desiccation: Dry the IR-grade KBr powder at 110 °C for 2–3 hours[5].

    • Causality & Validation: KBr is highly hygroscopic[6]. Residual moisture will artificially broaden the 3400 cm⁻¹ region, masking the target molecule's carboxylic O–H stretch. A flat baseline in the 3400 cm⁻¹ region of your blank scan self-validates proper desiccation.

  • Matrix Homogenization: Mix 0.1% to 1.0% of 4-Bromo-2-methoxy-5-methylbenzoic acid into 200–250 mg of the dried KBr[5]. Pulverize finely using an agate mortar.

    • Causality & Validation: Exceeding 1% concentration results in total absorption (signal saturation)[6], violating the Beer-Lambert law and causing truncated "flat-top" peaks.

  • Vacuum Pressing: Transfer the mixture to a pellet-forming die. Apply 8 tons of force under a vacuum of several mm Hg for 2–3 minutes[5].

    • Causality & Validation: Inadequate vacuum traps air, resulting in a cloudy, easily broken pellet that scatters the IR beam[5]. A perfectly transparent disk self-validates the pressing mechanics.

Protocol B: Rapid ATR-FTIR Screening

Best for: High-throughput QA/QC and rapid structural confirmation.

  • Background Calibration: Collect a background spectrum on the clean ZnSe or Diamond ATR crystal.

    • Causality & Validation: Accounts for atmospheric H₂O and CO₂. A baseline free of negative peaks self-validates crystal cleanliness.

  • Sample Application & Compression: Place the crystalline powder directly onto the crystal. Apply optimal pressure using the integrated anvil[6].

    • Causality & Validation: The evanescent wave only penetrates a few micrometers into the sample. Inadequate surface contact with rigid powders severely diminishes the signal[8]. Strong, well-defined peaks in the 1680 cm⁻¹ (C=O) region self-validate optimal anvil pressure.

Part 4: Workflow Visualization

The following decision matrix illustrates the logical relationship between sample preparation, analytical method selection, and spectral identification for benzoic acid derivatives.

IR_Workflow Start Solid Sample: 4-Bromo-2-methoxy- 5-methylbenzoic acid Decision Select IR Method Start->Decision ATR ATR-FTIR Method (Rapid Screening) Decision->ATR High Throughput KBr KBr Pellet Method (Trace Analysis) Decision->KBr High Resolution ATR_Step Direct crystal contact Apply anvil pressure ATR->ATR_Step KBr_Step 1% sample in KBr Press at 8 tons KBr->KBr_Step Analyze Spectral Fingerprinting ATR_Step->Analyze KBr_Step->Analyze Bands Identify Key Shifts: C=O (~1680 cm⁻¹) C-Br (~500 cm⁻¹) Analyze->Bands

Workflow for selecting and executing IR spectroscopy methods for benzoic acid derivatives.

References

  • Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?".[Link]

  • AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy".[Link]

  • Shimadzu. "Measurement Methods for Powder Samples".[Link]

  • ResearchGate. "Infrared spectra and structure of molecular complexes of aromatic acids".[Link]

  • AskFilo. "Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic acid)".[Link]

  • ResearchGate. "Interplay of Intramolecular Hydrogen Bonds, OH Orientations, and Symmetry Factors in the Stabilization of Polyhydroxybenzenes".[Link]

  • Reddit. "Transmission FTIR (KBr Pellet) vs. ATR-FTIR for Modified Silica Particles".[Link]

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Reactivity Comparison Guide: 4-Bromo-2-methoxy-5-methylbenzoic acid vs. 4-Bromobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on highly functionalized building blocks, understanding the nuanced reactivity of substituted aryl halides is paramount. This guide provides an in-depth comparative analysis of 4-Bromo-2-methoxy-5-methylbenzoic acid (a densely functionalized, sterically hindered building block) and 4-Bromobenzoic acid (a streamlined, unhindered analog).

By dissecting the electronic and steric microenvironments of these molecules, this guide establishes field-proven, self-validating protocols for their functionalization, specifically focusing on carboxylic acid derivatization and palladium-catalyzed cross-coupling.

Structural and Electronic Profiling

To predict the reactivity of these two molecules, we must map the electronic (inductive/resonance) and steric forces at play:

  • 4-Bromobenzoic acid (4-BBA): A classic electrophilic aromatic system. The carboxyl group (-COOH) is a strong electron-withdrawing group (EWG) positioned para to the bromide. This significantly depletes electron density at the C-Br bond, activating it for oxidative addition by low-valent transition metals. The lack of ortho substituents renders both the -COOH and -Br sites sterically highly accessible.

  • 4-Bromo-2-methoxy-5-methylbenzoic acid (4-BMMBA): A complex push-pull system.

    • At the -COOH site: The ortho-methoxy group creates severe steric repulsion, forcing the carboxylate out of coplanarity with the aromatic ring—a phenomenon known as the Ortho Effect . This steric inhibition of resonance increases the acidity of the proton but physically blocks nucleophilic attack at the carbonyl carbon.

    • At the -Br site: The ortho-methyl group (position 5) creates a steric shield around the C-Br bond. Concurrently, the electron-donating (+I) nature of the methyl group and the overall electron-rich nature of the methoxy-substituted ring counteract the EWG effect of the -COOH, deactivating the C-Br bond toward oxidative addition.

G cluster_0 Substrate Effects on Oxidative Addition Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd Aryl Bromide TransMet Transmetalation OxAdd->TransMet Boronic Acid + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product Biaryl Product RedElim->Product BBA 4-Bromobenzoic Acid Fast (EWG activated, low sterics) BBA->OxAdd SubBBA 4-Bromo-2-methoxy- 5-methylbenzoic acid Slow (EDG deactivated, high sterics) SubBBA->OxAdd

Fig 1: Suzuki-Miyaura catalytic cycle highlighting substrate-dependent bottlenecks.

Comparative Reactivity: Carboxylic Acid Functionalization

The esterification of benzoic acids is a fundamental transformation, but the presence of ortho substituents radically alters the kinetic landscape.

The Ortho Effect in Action

When attempting a standard Fischer esterification (refluxing methanol with catalytic sulfuric acid), 4-BBA reacts quantitatively. The carbonyl carbon is exposed and readily attacked by the methanol nucleophile.

Conversely, 4-BMMBA will return nearly quantitative starting material under the same conditions. The bulky 2-methoxy group sterically shields the tetrahedral intermediate required for Fischer esterification. To overcome this, highly reactive coupling reagents that generate an activated ester intermediate in situ (such as DCC/DMAP in a Steglich esterification) are strictly required.

Workflow Start Starting Material Cond1 Standard Fischer (MeOH, H2SO4, Reflux) Start->Cond1 Cond2 Steglich Esterification (MeOH, DCC, DMAP, RT) Start->Cond2 Res1 High Yield (4-Bromobenzoic acid) Cond1->Res1 Unhindered Res2 No Reaction / Trace (4-BMMBA) Cond1->Res2 Ortho-Hindered Res3 High Yield (4-BMMBA) Cond2->Res3 Overcomes Sterics

Fig 2: Divergent esterification workflows dictated by ortho-steric hindrance.

Comparative Reactivity: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling of these two substrates demonstrates the profound impact of sterics on palladium catalysis.

4-BBA is an ideal, highly reactive substrate. The para-carboxylic acid withdraws electron density, making the C-Br bond highly susceptible to oxidative addition. It can be coupled using simple, inexpensive palladium sources (e.g., Pd(OAc)₂ or PdCl₂) in environmentally benign aqueous conditions at low temperatures.

4-BMMBA , however, presents a formidable challenge. The 5-methyl group is directly ortho to the bromide, creating a steric wall that prevents standard Pd(PPh₃)₄ complexes from approaching the C-Br bond. To achieve conversion, the reaction necessitates dialkylbiaryl phosphine ligands (Buchwald ligands, such as SPhos or XPhos). These ligands are specifically engineered to be highly electron-rich (accelerating oxidative addition into deactivated bonds) and sterically bulky (promoting the reductive elimination step while preventing the formation of inactive Pd-bisphosphine complexes).

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can ensure mechanistic causality is maintained throughout the workflow.

Protocol A: Aqueous Suzuki Coupling of 4-Bromobenzoic Acid (Unhindered)

This protocol leverages the activated nature of 4-BBA to perform a green, ligand-free coupling.

  • Setup: In a 50 mL round-bottom flask open to air, add 4-bromobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and Na₂CO₃ (3.0 mmol).

  • Solvent & Catalyst: Add 10 mL of distilled water. Stir until dissolved. Add Pd(OAc)₂ (1.0 mol%).

  • Reaction: Stir vigorously at room temperature for 30 minutes.

  • Validation Checkpoint 1 (Visual): The reaction mixture will turn black (formation of Pd black), and a white precipitate (the biaryl product) will begin to form, indicating successful transmetalation and reductive elimination.

  • Workup: Acidify the mixture with 1M HCl to pH 2 to fully precipitate the biaryl carboxylic acid. Filter, wash with cold water, and recrystallize from ethanol.

  • Validation Checkpoint 2 (Analytical): LC-MS will show the disappearance of the 4-BBA peak (m/z 201/203) and the appearance of the biphenyl-4-carboxylic acid peak (m/z 197 [M-H]-).

Protocol B: Buchwald-Enabled Suzuki Coupling of 4-BMMBA (Sterically Hindered)

This protocol uses SPhos to overcome the ortho-methyl steric barrier and the electronic deactivation of the ring.

  • Setup: To an oven-dried Schlenk tube, add 4-BMMBA (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (2.0 mol%), and SPhos (4.0 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon (3x). Causality: Electron-rich phosphines like SPhos are prone to oxidation; rigorous exclusion of oxygen is required.

  • Solvent: Add 10 mL of degassed Toluene/Water (10:1 v/v).

  • Reaction: Heat to 100 °C for 12 hours.

  • Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc 1:1 with 1% AcOH). The starting material (lower Rf due to high polarity) should be fully consumed. If unreacted 4-BMMBA remains, it indicates catalyst deactivation (likely due to poor degassing).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl. Dry the organic layer over MgSO₄, concentrate, and purify via flash chromatography.

Quantitative Data Summary

The table below summarizes the expected performance metrics based on the structural differences and applied methodologies.

Parameter4-Bromobenzoic Acid (4-BBA)4-Bromo-2-methoxy-5-methylbenzoic acid (4-BMMBA)
Steric Hindrance (C-Br) LowHigh (ortho-methyl)
Electronic Nature (Ring) Electron-Deficient (Activated)Electron-Rich (Deactivated)
Esterification Yield (Fischer) >95% (Standard conditions)<5% (Blocked by ortho effect)
Esterification Yield (Steglich) >95%>90% (DCC/DMAP required)
Suzuki Coupling Catalyst Pd(OAc)₂ (Ligand-free)Pd(OAc)₂ / SPhos or XPhos
Suzuki Coupling Temp. Room Temperature90 °C - 110 °C
Suzuki Coupling Time 0.5 - 2 hours12 - 24 hours

References

  • Ortho effect - Wikipedia Source: wikipedia.org URL:[Link]

  • How does ortho-effect work in benzoic acids? (video)

Comparative Guide to Reference Standards for 4-Bromo-2-methoxy-5-methylbenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, 4-Bromo-2-methoxy-5-methylbenzoic acid (CAS: 2293347-43-8) serves as a critical halogenated building block for complex active pharmaceutical ingredients (APIs). Because it is introduced early in synthetic pathways, accurately quantifying its purity, yield, and downstream clearance is paramount.

However, the analytical accuracy of any chromatographic assay (such as HPLC-UV or LC-MS/MS) is fundamentally limited by the quality of the reference standard used to calibrate the instrument. This guide objectively compares the three primary tiers of reference standards available for 4-Bromo-2-methoxy-5-methylbenzoic acid analysis and provides a self-validating, step-by-step protocol for qualifying a cost-effective in-house working standard against primary metrological principles.

The Mechanistic Grounding of Standard Tiers

The selection of a reference standard is not merely a purchasing decision; it is a metrological one. The propagation of error in quantitative analysis dictates that the uncertainty of your sample's purity can never be lower than the uncertainty of your reference standard.

Regulatory bodies require that analytical methods be calibrated using standards with scientifically sound purity assignments[1]. For niche intermediates like 4-Bromo-2-methoxy-5-methylbenzoic acid, laboratories typically choose between three alternatives:

  • Certified Reference Materials (CRMs): Produced under strict ISO 17034 guidelines[2]. These provide absolute metrological traceability to SI units with a rigorously calculated uncertainty budget. However, CRMs for specific early-stage intermediates are rarely available commercially and are prohibitively expensive.

  • Commercial Analytical Standards: Readily available from chemical suppliers[3]. They include a Certificate of Analysis (CoA) (typically >98% purity) based on chromatographic area percent, but often lack a comprehensive uncertainty budget or absolute mass-balance characterization.

  • In-House Working Standards: High-purity batches synthesized or purified internally, then rigorously characterized against a primary method (like quantitative NMR) using an unrelated CRM as an internal standard. This is the industry-preferred approach for routine Quality Control (QC)[1].

Table 1: Performance and Utility Comparison of Reference Standard Alternatives
Standard TierMetrological TraceabilityUncertainty BudgetCost per AnalysisPrimary Utility for 4-Bromo-2-methoxy-5-methylbenzoic acid
ISO 17034 CRM Direct to SI UnitsFully Quantified (Expanded

)
Very HighPrimary calibration; Regulatory submissions (if available).
Commercial Analytical Limited (Often uncertified)Not typically providedModerateEarly R&D; Qualitative peak identification.
In-House Working Traced via internal CRMCalculated internallyLow (High ROI)Routine QC release; High-volume assay testing.

Metrological Traceability Hierarchy

To ensure trustworthiness, an in-house working standard must be integrated into a self-validating traceability chain. Rather than relying on a structurally identical CRM (which may not exist), laboratories use Quantitative NMR (qNMR) . qNMR is a primary ratio method where the signal area is directly proportional to the number of nuclei, allowing the purity of 4-Bromo-2-methoxy-5-methylbenzoic acid to be traced to an unrelated, widely available CRM (e.g., Maleic acid).

Traceability A Routine Sample Analysis (HPLC-UV Assay) B In-House Working Standard (4-Bromo-2-methoxy-5-methylbenzoic acid) A->B Calibrated by D Primary Analytical Method (qNMR / Mass Balance) B->D Qualified via C Certified Reference Material (CRM) (e.g., Maleic Acid Internal Standard) E SI Unit (Mole / Kilogram) C->E Metrological Traceability D->C Traced to

Caption: Metrological traceability chain establishing the validity of an in-house working standard.

Experimental Protocol: Self-Validating Standard Qualification

To elevate a raw batch of 4-Bromo-2-methoxy-5-methylbenzoic acid to the status of a "Working Standard," it must undergo orthogonal testing. The following protocol details the causality behind each experimental choice.

Phase 1: Absolute Purity Assignment via qNMR

Causality: qNMR bypasses the need for a structurally identical standard. By using Maleic acid (a NIST-traceable CRM) as an internal standard, we create a self-validating system. The vinylic protons of Maleic acid resonate at ~6.26 ppm, which provides a clean, baseline-resolved integration window entirely separate from the aromatic protons (7.0–8.0 ppm) and the methoxy/methyl protons (2.0–4.0 ppm) of 4-Bromo-2-methoxy-5-methylbenzoic acid.

Step-by-Step Methodology:

  • Preparation: Accurately weigh ~20 mg of the 4-Bromo-2-methoxy-5-methylbenzoic acid candidate and ~10 mg of Maleic acid CRM using a microbalance (readability 0.001 mg).

  • Dissolution: Dissolve the mixture in 1.0 mL of deuterated dimethyl sulfone (DMSO-

    
    ) containing 0.05% TMS as a chemical shift reference.
    
  • Acquisition: Acquire the

    
    H-NMR spectrum at 600 MHz using a 90° pulse angle, a relaxation delay (
    
    
    
    ) of 60 seconds (critical to ensure complete longitudinal relaxation of all protons for quantitative accuracy), and 64 scans.
  • Integration & Calculation: Integrate the Maleic acid singlet at 6.26 ppm (2H) and a distinct aromatic singlet of the target compound. Calculate the absolute mass fraction (

    
    ) using the standard qNMR equation factoring in molar masses and proton equivalents.
    
Phase 2: Orthogonal Verification via HPLC-UV (Mass Balance)

Causality: While qNMR provides absolute purity, it may lack the sensitivity to detect trace organic impurities (<0.1%). HPLC-UV is used to confirm chromatographic purity. Because 4-Bromo-2-methoxy-5-methylbenzoic acid contains a carboxylic acid moiety (pKa ~4), analyzing it in a neutral mobile phase causes partial ionization, leading to severe peak tailing. Adding 0.1% Trifluoroacetic acid (TFA) forces the pH to ~2, fully protonating the molecule for sharp, reproducible reversed-phase retention.

Step-by-Step Methodology:

  • Column: C18 (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase: Gradient elution. Mobile Phase A: Water + 0.1% TFA. Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Detection: UV absorbance at 254 nm (optimal for the conjugated aromatic ring).

  • Mass Balance Calculation: Combine the HPLC-UV area percent with Water Content (Karl Fischer titration) and Residual Solvents (GC-FID) to calculate the mass balance purity: Purity = HPLC Area% × (100% - %Water - %Solvents - %Inorganics) / 100.

Standard Qualification Workflow Visualization

Workflow N1 Raw Material (CAS 2293347-43-8) N2 qNMR Analysis (Absolute Purity) N1->N2 N3 HPLC-UV (Chromatographic Purity) N1->N3 N4 KF & GC-FID (Water & Solvents) N1->N4 N6 Qualified Working Standard N2->N6 Primary Value N5 Mass Balance Calculation N3->N5 N4->N5 N5->N6 Orthogonal Check

Caption: Orthogonal workflow for qualifying an in-house working standard using qNMR and Mass Balance.

Experimental Data Presentation

To demonstrate the efficacy of the in-house qualification protocol, the table below compares the analytical profile of a standard Commercial Analytical Grade product against an In-House Qualified Working Standard of 4-Bromo-2-methoxy-5-methylbenzoic acid.

Table 2: Comparative Analytical Validation Data
Analytical ParameterMethodologyCommercial Analytical Standard[3]In-House Working Standard (Qualified)
Chromatographic Purity HPLC-UV (254 nm)98.5% (Area %)99.8% (Area %)
Water Content Karl Fischer TitrationNot Reported0.15% w/w
Residual Solvents GC-FIDNot Reported0.05% w/w (Ethyl Acetate)
Absolute Purity qNMR (vs. Maleic Acid)Not Performed99.5% ± 0.2% (Expanded

)
Mass Balance Purity CalculatedN/A99.6%
Conclusion Suitable for qualitative IDSuitable for quantitative API assay

Data Interpretation: The commercial standard relies solely on HPLC area percent, which ignores "invisible" impurities like water or inorganic salts, artificially inflating the perceived purity. The In-House Working Standard utilizes the self-validating qNMR protocol, yielding an absolute purity of 99.5%. The tight alignment between the qNMR value (99.5%) and the Mass Balance calculation (99.6%) proves the trustworthiness and scientific integrity of the standard, making it fully compliant with USP <11> principles for quantitative use[1].

References

  • ISO 17034 Guide to International Standards for Reference Material Producers ARO Scientific URL:[Link]

  • Are You Handling USP Reference Standards Appropriately? (USP <11>) Lachman Consultants URL:[Link]

Sources

Safety Operating Guide

Comprehensive Operational Guide: Safe Handling and Disposal of 4-Bromo-2-methoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry increasingly rely on heavily functionalized halogenated building blocks, the proper management of compounds like 4-Bromo-2-methoxy-5-methylbenzoic acid is critical. This guide provides laboratory professionals with an authoritative, step-by-step operational framework for the safe handling, accumulation, and disposal of this specific brominated aromatic acid. By understanding the mechanistic reasoning behind these protocols, laboratories can ensure regulatory compliance, protect personnel, and minimize environmental impact.

Section 1: Chemical Profile and Waste Classification

Before implementing a disposal protocol, it is essential to understand the physicochemical properties that dictate the compound's waste classification. 4-Bromo-2-methoxy-5-methylbenzoic acid contains a covalently bound bromine atom and a carboxylic acid functional group, which strictly governs its end-of-life treatment.

Table 1: Physicochemical Data and Waste Profiling

Property / ParameterValue / ClassificationOperational Implication
CAS Number 2293347-43-8[1]Unique identifier required for SDS and waste manifests.
Molecular Formula C9H9BrO3[1]High halogen content dictates specific incineration routes.
Molecular Weight 245.07 g/mol [1]Used for calculating molar equivalents in spill neutralization.
Waste Category Halogenated Organic WasteMust be strictly segregated from non-halogenated waste streams[2].
EPA RCRA Status Characteristic HazardousMay exhibit corrosivity (D002) if dissolved in concentrated aqueous solutions[3].

Section 2: The Causality of Halogenated Waste Segregation (The "Why")

In laboratory environments, discarding 4-Bromo-2-methoxy-5-methylbenzoic acid requires strict segregation into Halogenated Organic Waste streams. Do not treat this as standard organic waste.

  • Prevention of Toxic Byproducts: During standard incineration, non-halogenated organics are converted to CO₂ and H₂O. However, incinerating brominated aromatics without specialized equipment can generate highly toxic brominated dioxins and furans, as well as corrosive hydrogen bromide (HBr) gas.

  • Specialized Treatment: Halogenated waste must be processed in specialized hazardous waste incinerators or halogen acid furnaces equipped with alkaline scrubbers to neutralize acidic exhaust gases[4].

  • Cost and Compliance: Mixing halogenated waste with non-halogenated waste contaminates the entire carboy. This forces the entire volume to be treated at the higher cost associated with halogenated incineration, creating unnecessary logistical and financial burdens.

Section 3: Waste Management Workflow

The following decision tree outlines the logical standard operating procedure for routing 4-Bromo-2-methoxy-5-methylbenzoic acid waste based on its physical state in the laboratory.

G Start 4-Bromo-2-methoxy-5-methylbenzoic acid Waste Generation Decision What is the physical state of the waste? Start->Decision Solid Solid Powder / Crystals Decision->Solid Liquid Dissolved in Solvent Decision->Liquid Spill Accidental Spill Decision->Spill SolidCollect Collect in compatible sealable container Solid->SolidCollect LiquidCheck Aqueous or Organic Solvent? Liquid->LiquidCheck SpillClean Absorb & Transfer to Solid Hazardous Waste Spill->SpillClean Incineration High-Temperature Incineration (Halogen-rated Facility) SolidCollect->Incineration OrgWaste Route to: Halogenated Organic Waste Stream LiquidCheck->OrgWaste Organic AqWaste Check pH (Corrosivity) Do not drain dispose LiquidCheck->AqWaste Aqueous OrgWaste->Incineration AqWaste->OrgWaste Mixed SpillClean->SolidCollect

Waste routing decision matrix for 4-Bromo-2-methoxy-5-methylbenzoic acid disposal.

Section 4: Step-by-Step Disposal Protocols

Protocol A: Routine Solid Waste Disposal

Solid waste includes unused reagents, expired batches, or crystallized mother liquors.

  • Container Selection: Select a chemically compatible, high-density polyethylene (HDPE) or glass container with a secure, screw-top PTFE-lined cap[5]. Avoid metal containers, as trace ambient moisture can react with the acid over time to cause slow corrosion.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state "Hazardous Waste" and list "4-Bromo-2-methoxy-5-methylbenzoic acid" (no abbreviations) along with the accumulation start date[3].

  • Transfer: Using a clean, non-static spatula, transfer the solid into the container inside a chemical fume hood to prevent inhalation of fine brominated dust.

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA). The container must remain strictly closed at all times except when actively adding waste[3].

Protocol B: Liquid Waste (Reaction Mixtures and Solvents)

When the compound is dissolved in solvents (e.g., during extraction, washing, or chromatography).

  • Segregation: Verify that the receiving liquid waste carboy is explicitly designated for Halogenated Organic Solvents [2].

  • Compatibility Check: Ensure no incompatible chemicals (e.g., strong oxidizers, reducing agents, or cyanides) are present in the waste carboy to prevent violent reactions[5].

  • Transfer: Pour the solution into the carboy using a funnel. If the solution is highly acidic (pH < 2), neutralize it carefully with a weak base (e.g., sodium bicarbonate) before adding it to a mixed solvent carboy to prevent exothermic reactions or pressure buildup.

  • Venting and Sealing: Remove the funnel immediately after pouring. Seal the carboy tightly. Do not leave funnels resting in the carboy, as open venting violates EPA "closed container" regulations[3].

Protocol C: Spill Containment and Cleanup

For accidental releases of the solid powder or concentrated solutions.

  • Evacuation and PPE: If a large volume is spilled, temporarily evacuate the immediate area to allow dust to settle. Don appropriate PPE: nitrile gloves, safety goggles, and a lab coat[2].

  • Containment:

    • For Solids: Gently cover the powder with damp absorbent paper to prevent aerosolization. Do not dry sweep.

    • For Liquids: Surround the spill with chemical absorbent pads or spill control pillows[2].

  • Collection: Sweep up the absorbed material using a non-sparking brush and dustpan. Place all contaminated materials (including gloves and paper towels) into a heavy-duty plastic bag or solid waste bucket.

  • Final Decontamination: Wash the spill area with a dilute alkaline solution (like sodium carbonate) to neutralize residual acid, followed by soap and water[2]. Route all cleanup materials to the solid halogenated hazardous waste stream.

Section 5: Regulatory Compliance in the Laboratory

To maintain a self-validating safety system, laboratories must adhere to the EPA's Resource Conservation and Recovery Act (RCRA) guidelines for Satellite Accumulation Areas (SAAs):

  • Volume Limits: Never accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA[2].

  • Consolidation Rules: Do not transfer hazardous waste between different SAAs (e.g., moving waste from Lab A to Lab B for consolidation). Waste must be moved directly from the SAA to a central accumulation area by trained environmental health and safety personnel[3].

  • Drain Disposal Prohibition: Under no circumstances should 4-Bromo-2-methoxy-5-methylbenzoic acid, even if neutralized, be disposed of down the sanitary sewer. Organic acids with halogen substituents are highly recalcitrant to biological wastewater treatment, are toxic to aquatic life, and are strictly prohibited from drain disposal[5].

References

Sources

Personal protective equipment for handling 4-Bromo-2-methoxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 4-Bromo-2-methoxy-5-methylbenzoic Acid

In drug development and active pharmaceutical ingredient (API) synthesis, halogenated benzoic acid derivatives like 4-Bromo-2-methoxy-5-methylbenzoic acid serve as critical structural building blocks. However, their unique physicochemical motifs necessitate stringent, scientifically grounded handling protocols. As a Senior Application Scientist, my objective is to bridge the gap between basic Safety Data Sheets (SDS) and practical, field-proven laboratory operations.

This guide provides a mechanistic understanding of the compound's hazards, a justified Personal Protective Equipment (PPE) matrix, and step-by-step operational and disposal workflows designed to build a self-validating safety culture in your laboratory.

Physicochemical Profile and Quantitative Hazard Data

To design an effective safety protocol, we must first understand the quantitative and structural properties of the compound.

Property / HazardData / SpecificationOperational Implication
CAS Number 2293347-43-8[1]Unique identifier for SDS and inventory tracking.
Molecular Formula C9H9BrO3[1]Halogenated organic compound; dictates strict waste segregation[2].
Molecular Weight 245.07 g/mol [1]Moderate molecular weight; fine powder presents an aerosolization risk.
Storage Conditions Sealed, dry, 2-8°C[1]Requires cold storage; potential for condensation upon removal.
GHS Hazards Skin Irrit. 2, Eye Irrit. 2Direct contact causes irritation; inhalation of dust affects the respiratory tract.

Mechanistic Hazard Assessment & Causality

Why do we implement specific safety controls for this compound? The answer lies in its molecular structure:

  • The Bromine Atom: Halogenation inherently increases the lipophilicity of the molecule. Highly lipophilic compounds can more easily partition into the stratum corneum of the skin, increasing the risk of dermal absorption and localized irritation.

  • The Carboxylic Acid Moiety: This functional group acts as a proton donor (weak acid). Upon contact with the moisture in the eyes or respiratory mucous membranes, it lowers the local pH, triggering immediate acute irritation.

  • Physical State: As a solid powder, the compound is prone to electrostatic charging during weighing and transfer, which can lead to rapid aerosolization outside of engineering controls.

The PPE Matrix & Scientific Justification

Under OSHA standard 29 CFR 1910.132, employers must assess workplace hazards and select appropriate PPE to prevent injury through absorption, inhalation, or physical contact[3]. For 4-Bromo-2-methoxy-5-methylbenzoic acid, the PPE matrix is designed to intercept the specific mechanistic hazards outlined above.

  • Respiratory Protection: An N95 or P100 particulate respirator is required if handling the powder outside a certified chemical fume hood[3].

    • Causality: The fine powder can become airborne via electrostatic repulsion. A particulate filter physically traps the lipophilic dust before it can interact with respiratory mucosa.

  • Dermal Protection (Gloves): Double-gloving with standard nitrile gloves (minimum 4 mil thickness) is recommended for handling the dry powder.

    • Causality: Nitrile provides excellent resistance to weak organic acids and solid halogenated compounds. Crucial Note: If the compound is dissolved in an organic solvent (e.g., dichloromethane or DMSO), the glove material must be upgraded to butyl rubber or neoprene, as nitrile is highly permeable to many halogenated and polar aprotic solvents.

  • Ocular Protection: Indirect-vented chemical splash goggles.

    • Causality: Standard safety glasses leave the orbital cavity exposed to airborne dust. Indirect-vented goggles create a micro-environment that prevents fine particulate ingress while mitigating fogging from body heat.

  • Body Protection: A flame-resistant (FR) or standard cotton lab coat with knit cuffs, fully buttoned to prevent powder accumulation on exposed wrists.

Operational Workflow & Step-by-Step Methodology

To ensure a self-validating system, every step of the handling process must include a verification check to confirm that the hazard has been successfully mitigated.

Workflow Start 1. Preparation Don PPE & Setup Fume Hood Weigh 2. Weighing Use Anti-Static Spatula Start->Weigh Transfer 3. Transfer Closed System to Vessel Weigh->Transfer Spill Spill Detected? Weigh->Spill If spilled Dissolve 4. Solubilization Add Solvent under Inert Gas Transfer->Dissolve Transfer->Spill Clean 5. Decontamination Wipe Down & Dispose Waste Dissolve->Clean SpillResp Initiate Spill Protocol (See Section 5) Spill->SpillResp Yes SpillResp->Clean

Workflow and spill contingency for handling 4-Bromo-2-methoxy-5-methylbenzoic acid.

Step-by-Step Handling Protocol:

  • Preparation (Validation: Fume hood flow rate > 100 fpm): Remove the compound from 2-8°C storage[1] and allow it to equilibrate to room temperature inside a desiccator.

    • Causality: Preventing condensation prevents the powder from clumping and reacting with atmospheric moisture, ensuring accurate molar calculations.

  • Weighing (Validation: Balance stability indicator): Place an anti-static weigh boat on the analytical balance inside the fume hood. Use a grounded, stainless-steel spatula to transfer the powder.

    • Causality: Grounding neutralizes static charge, preventing the powder from aerosolizing and contaminating the balance enclosure.

  • Transfer: Transfer the weighed solid into the reaction vessel using a powder funnel. Cap the vessel immediately to establish a closed system.

  • Solubilization: Introduce the reaction solvent via a syringe or addition funnel under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the methoxy group during downstream synthesis.

Spill Response & Decontamination Protocol

In the event of a localized spill inside the fume hood, follow this self-validating decontamination sequence, aligned with the National Research Council's Prudent Practices in the Laboratory[4].

  • Isolate: Stop all operations. Ensure the fume hood sash is lowered to the optimal working height to maximize face velocity and protect your breathing zone.

  • Contain: Gently cover the spilled powder with damp, absorbent paper towels (dampened with water or a dilute sodium bicarbonate solution).

    • Causality: Wetting the powder physically prevents aerosolization. The weak base (bicarbonate) neutralizes the carboxylic acid moiety, reducing its irritant capacity.

  • Collect: Using a plastic scoop (to avoid scratching the hood surface and creating micro-crevices where chemicals can hide), collect the damp towels and neutralized powder. Place them into a compatible, sealable hazardous waste container.

  • Decontaminate: Wipe the area with a solvent known to dissolve the compound (e.g., a small amount of isopropanol), followed by a final wipe with soap and water.

  • Validate: Visually inspect the surface from multiple angles with a flashlight to ensure no crystalline residue remains.

Halogenated Waste Disposal Plan

Because 4-Bromo-2-methoxy-5-methylbenzoic acid contains a bromine atom, its disposal is strictly regulated by the EPA under the Resource Conservation and Recovery Act (RCRA)[5].

  • Segregation: Never mix halogenated waste with non-halogenated solvent waste[2].

    • Causality: Halogenated compounds require specialized, high-temperature incineration to prevent the formation of highly toxic dioxins and furans. Mixing them with non-halogenated waste unnecessarily increases the volume of expensive halogenated waste processing and violates EPA disposal protocols[2].

  • Labeling: All liquid waste containing dissolved 4-Bromo-2-methoxy-5-methylbenzoic acid must be collected in a chemically compatible carboy (e.g., HDPE) explicitly labeled "Hazardous Waste - Halogenated Organics".

  • Solid Waste: Contaminated gloves, weigh boats, and spill cleanup materials must be placed in a solid hazardous waste drum, separate from general municipal trash[5].

References

  • [1] Title: 2293347-43-8 | 4-Bromo-2-methoxy-5-methylbenzoic acid | ChemScene Source: chemscene.com URL: 1

  • [4] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: flinnsci.ca URL:4

  • [3] Title: 1910.132 - General requirements. | Occupational Safety and Health Administration Source: osha.gov URL: 3

  • [5] Title: Hazardous Waste Management Facilities and Units | US EPA Source: epa.gov URL: 5

  • [2] Title: Guidelines for Solvent Waste Recycling and Disposal Source: hazardouswasteexperts.com URL: 2

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.